molecular formula C28H40N6O9 B15568181 Bamicetin

Bamicetin

カタログ番号: B15568181
分子量: 604.7 g/mol
InChIキー: DLNZVFMLTYLOGI-FRRSCWRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bamicetin is a useful research compound. Its molecular formula is C28H40N6O9 and its molecular weight is 604.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H40N6O9

分子量

604.7 g/mol

IUPAC名

4-[[(2R)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2S,5R,6S)-5-[(3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C28H40N6O9/c1-14-18(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-11-19(33-27(34)40)32-24(38)16-5-7-17(8-6-16)31-26(39)28(3,29)13-35/h5-8,11-12,14-15,18,20-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,31,39)(H,32,33,38,40)/t14-,15+,18+,20-,21+,22-,23+,25?,28+/m0/s1

InChIキー

DLNZVFMLTYLOGI-FRRSCWRPSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Bamicetin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamicetin (B14161304), a nucleoside antibiotic belonging to the amicetin (B1664860) family, is a secondary metabolite produced by actinomycetes of the Streptomyces genus, notably Streptomyces vinaceusdrappus. As an analogue of the more extensively studied amicetin, this compound shares a similar chemical scaffold and biological activity, primarily targeting protein biosynthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound from Streptomyces fermentation cultures. Detailed experimental protocols, derived from studies on amicetin and its analogues, are presented to facilitate its production and purification for research and drug development purposes. This document also outlines the biosynthetic pathway and includes visualizations of key experimental workflows.

Introduction

This compound is a member of the amicetin group of disaccharide nucleoside antibiotics, which are characterized by an α-(1→4)-glycoside bond between amosamine and amicetose.[1] First identified as a co-metabolite with amicetin, this compound is produced by Streptomyces vinaceusdrappus and other actinobacterial strains.[1] The amicetin family of antibiotics, including this compound, exhibits a broad spectrum of biological activity, inhibiting protein synthesis in both prokaryotic and eukaryotic cells. This activity has garnered interest in their potential as antibacterial and antiviral agents.[1]

The producing organism, Streptomyces vinaceusdrappus NRRL 2363, is a key strain for the production of amicetin and its analogues.[1] Furthermore, heterologous expression of the amicetin biosynthesis gene cluster in host strains like Streptomyces lividans TK64 has been successfully demonstrated, paving the way for genetic engineering approaches to enhance production and generate novel analogues.[1]

This guide will delve into the technical aspects of producing and isolating this compound, providing detailed protocols for fermentation, extraction, and purification.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of amicetin, following a complex pathway involving a series of enzymatic reactions encoded by the ami gene cluster.[1][2] The pathway can be broadly divided into the formation of the nucleoside core, the synthesis of the disaccharide moiety, and the final assembly and modifications.

A proposed schematic for the biosynthesis of the amicetin family, which includes this compound, is presented below. The pathway highlights the key precursors and general steps leading to the formation of the core structure.

Bamicetin_Biosynthesis_Pathway Chorismate Chorismate PABA PABA Amicetin_Core_Scaffold Amicetin_Core_Scaffold PABA->Amicetin_Core_Scaffold Cytosine Cytosine Cytosine->Amicetin_Core_Scaffold Glycosylation Glycosylation Amicetin_Core_Scaffold->Glycosylation Amicetin_Analogues Amicetin_Analogues Glycosylation->Amicetin_Analogues This compound This compound Amicetin_Analogues->this compound Tailoring Enzymes Extraction_Workflow Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell_Pellet Centrifugation->Cell_Pellet Discard Solvent_Extraction Solvent_Extraction Supernatant->Solvent_Extraction 1-Butanol Butanol_Extract Butanol_Extract Solvent_Extraction->Butanol_Extract Aqueous_Phase Aqueous_Phase Solvent_Extraction->Aqueous_Phase Discard Concentration Concentration Butanol_Extract->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Purification_Workflow Crude_Extract Crude_Extract Silica_Gel_Chr Silica Gel Chromatography Partially_Purified Partially_Purified Silica_Gel_Chr->Partially_Purified Reversed_Phase_Chr Reversed-Phase Chromatography Partially_Purified->Reversed_Phase_Chr Further_Purified Further_Purified Reversed_Phase_Chr->Further_Purified Size_Exclusion_Chr Size-Exclusion Chromatography Further_Purified->Size_Exclusion_Chr Pure_this compound Pure_this compound Size_Exclusion_Chr->Pure_this compound

References

An In-depth Technical Guide to Bamicetin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin is a naturally occurring disaccharide nucleoside antibiotic, structurally analogous to Amicetin. As a member of the peptidyl transferase inhibitor family, this compound exerts its biological activity by inhibiting protein biosynthesis, a mechanism it shares with its more widely studied counterpart, Amicetin.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is characterized by a complex chemical architecture, featuring a disaccharide moiety linked to a cytosine nucleobase. The core structure consists of a p-aminobenzoic acid (PABA) moiety connected to an α-methylserine residue.[2]

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound (compound 2), alongside its analogues Amicetin (compound 1) and Plicacetin (compound 3).[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-amino-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Molecular Formula C28H40N6O8
Molecular Weight 588.65 g/mol
Exact Mass 588.28566 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structural similarity to Amicetin and other related nucleoside antibiotics, certain properties can be inferred.

Table 2: Predicted and Known Physicochemical Properties of this compound

PropertyValueNotes
Physical State SolidAssumed based on related compounds.
Melting Point Not availableData not found in the searched literature.
Solubility WaterExpected to have some solubility due to polar functional groups.
MethanolLikely soluble.
DMSOLikely soluble.
EthanolLikely soluble.
DMFLikely soluble.

Mechanism of Action and Biological Activity

This compound, like its analogue Amicetin, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action involves the inhibition of the peptidyl transferase activity on the ribosome.[3]

Inhibition of Peptidyl Transferase

The peptidyl transferase center (PTC) is an integral part of the large ribosomal subunit (50S in bacteria, 60S in eukaryotes) and is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. This compound binds to the 23S rRNA component of the 50S ribosomal subunit, in a region critical for this catalytic activity.[3] This binding event sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of a peptide bond and halting protein elongation.

G cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit 50S_subunit 50S Subunit 30S_subunit 30S Subunit 50S_subunit->30S_subunit associates mRNA mRNA 30S_subunit->mRNA binds PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) P_site P-site A_site A-site Inhibition Inhibition PTC->Inhibition leads to P_site->A_site Peptide bond formation This compound This compound This compound->PTC Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis blocks

Signaling pathway of this compound's inhibitory action.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in the available literature. However, its structural similarity to Amicetin suggests that a similar synthetic strategy could be employed. The synthesis of Amicetin is a complex, multi-step process that has been a subject of academic research.[4] A general workflow for the synthesis of such nucleoside antibiotics would likely involve:

  • Synthesis of the Disaccharide Moiety: This would involve the stereoselective glycosylation of two sugar precursors to form the characteristic disaccharide core.

  • Functional Group Manipulations: Protection and deprotection of various functional groups on the sugar and base moieties would be necessary throughout the synthesis.

  • Coupling of the Disaccharide to the Cytosine Base: Formation of the N-glycosidic bond between the disaccharide and cytosine is a critical step.

  • Attachment of the α-methylserine-p-aminobenzoic acid side chain: The final step would involve the amide coupling of the side chain to the cytosine base.

G Start Starting Materials (Sugar & Base Precursors) Step1 Disaccharide Synthesis Start->Step1 Step2 Functional Group Manipulation Step1->Step2 Step3 Glycosylation with Cytosine Step2->Step3 Step4 Side Chain Attachment Step3->Step4 End This compound Step4->End

A generalized workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted protocol.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. This will create a concentration gradient of this compound across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of this compound against mammalian cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

G cluster_mic MIC Assay Workflow cluster_mtt MTT Assay Workflow MIC_Start Prepare this compound Serial Dilutions MIC_Inoculate Inoculate with Bacteria MIC_Start->MIC_Inoculate MIC_Incubate Incubate (18-24h) MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC (Lowest concentration with no growth) MIC_Incubate->MIC_Read MTT_Start Seed Mammalian Cells MTT_Treat Treat with this compound Serial Dilutions MTT_Start->MTT_Treat MTT_Incubate Incubate (24-72h) MTT_Treat->MTT_Incubate MTT_AddMTT Add MTT Reagent MTT_Incubate->MTT_AddMTT MTT_Solubilize Solubilize Formazan MTT_AddMTT->MTT_Solubilize MTT_Read Measure Absorbance (570 nm) MTT_Solubilize->MTT_Read

Workflows for MIC and MTT assays.

Conclusion

This compound represents a promising, yet understudied, member of the disaccharide nucleoside antibiotic family. Its mechanism of action, targeting the highly conserved peptidyl transferase center of the ribosome, makes it an interesting candidate for further investigation in the ongoing search for novel antimicrobial agents. This technical guide has summarized the current knowledge on this compound's chemical structure, properties, and biological activity, and has provided standardized protocols for its further evaluation. It is hoped that this compilation of information will facilitate future research into this intriguing natural product and its potential therapeutic applications.

References

Bamicetin Biosynthesis in Actinobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamicetin (B14161304), a member of the nucleoside antibiotic family, exhibits promising antibacterial and antiviral activities. As an analogue of the more extensively studied amicetin (B1664860), its biosynthesis is of significant interest for the discovery of novel derivatives and the improvement of production yields. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in actinobacteria, primarily based on the characterization of the amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus NRRL 2363. The guide details the genetic basis, proposed enzymatic steps, and regulatory elements involved in the synthesis of this complex molecule. While the core biosynthetic pathway is largely elucidated for amicetin, this guide also addresses the specific enzymatic modifications presumed to yield this compound and highlights areas where further research is needed. Detailed experimental protocols for key methodologies and quantitative data, where available, are presented to aid researchers in this field.

Introduction

This compound is a disaccharide pyrimidine (B1678525) nucleoside antibiotic, closely related to amicetin, plicacetin, and other analogues.[1] These compounds are characterized by a disaccharide moiety composed of D-amosamine and D-amicetose linked to a cytosine core, which is further modified with a p-aminobenzoic acid (PABA) and an amino acid side chain.[1] The structural difference between amicetin and this compound lies in the terminal amino acid: amicetin contains an α-methylserine, while this compound possesses a serine, suggesting a demethylation step in its biosynthesis.

The primary source of our understanding of this compound biosynthesis comes from the study of the amicetin gene cluster (ami) in Streptomyces vinaceusdrappus NRRL 2363.[1] This guide will, therefore, focus on the findings from the characterization of this gene cluster, with specific inferences made for the this compound pathway.

The this compound/Amicetin (ami) Biosynthetic Gene Cluster

The ami gene cluster from S. vinaceusdrappus NRRL 2363 spans approximately 27 kb and contains 21 open reading frames (ORFs) believed to be involved in amicetin biosynthesis, regulation, and transport.[1] The genes are transcribed in the same direction and are responsible for the synthesis of the three main precursors—the disaccharide, the p-aminobenzoyl-cytosine core, and the terminal amino acid—as well as their subsequent assembly.

Table 1: Genes of the ami Cluster and Their Putative Functions in this compound/Amicetin Biosynthesis [1]

GenePutative FunctionRole in Biosynthesis
Deoxysugar Biosynthesis
amiEdTDP-D-glucose synthaseInitiates deoxysugar synthesis from glucose-1-phosphate.
amiUdTDP-glucose 4,6-dehydrataseForms the common intermediate for both deoxysugars.
amiBdTDP-4-amino-4,6-dideoxy-D-glucose transaminaseC4-amination to form the amosamine precursor.
amiHN-methyltransferaseDimethylation of the amino group of the amosamine precursor.
amiCNDP-hexose 2,3-dehydrataseC2-deoxygenation in amicetose (B1208693) biosynthesis.
amiDNDP-hexose 3-ketoreductaseReduction of the C3-keto group in amicetose biosynthesis.
amiNAminotransferaseC3-amination in amicetose biosynthesis.
amiK3-ketoreductaseFinal reduction step in amicetose biosynthesis.
amiGGlycosyltransferaseAttaches the deoxysugar moieties to the cytosine core.
Cytosine and PABA Moiety Biosynthesis
amiINucleoside 2-deoxyribosyltransferaseProvides the free cytosine base from CMP.
amiMPABA synthaseSynthesizes p-aminobenzoic acid from chorismate.
amiA4-amino-4-deoxychorismate (ADC) lyaseCompletes the synthesis of PABA.
amiLBenzoate-CoA ligaseActivates PABA to PABA-CoA.
amiFN-acetyltransferase family proteinCatalyzes the amide bond formation between cytosine and PABA.
α-Methylserine/(Serine) Biosynthesis and Incorporation
amiSSerine hydroxymethyltransferase (SHMT)Involved in the synthesis of the serine precursor.
amiTNon-ribosomal peptide synthetase (NRPS)-like enzymeActivates and incorporates the terminal amino acid.
amiRAcyl-CoA-acyl carrier protein transacylaseLikely involved in the final amide bond formation.
Regulation and Transport
amiPTetR family transcriptional regulatorPutative regulator of the ami gene cluster.
amiOABC transporterPutative efflux pump for self-resistance.
amiQMajor facilitator superfamily (MFS) transporterPutative efflux pump for self-resistance.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into four main stages:

  • Synthesis of the deoxysugar moieties: D-amosamine and D-amicetose.

  • Formation of the p-aminobenzoyl-cytosine core.

  • Synthesis and modification of the terminal amino acid.

  • Assembly and final tailoring steps.

Biosynthesis of the Disaccharide Moiety

The synthesis of both D-amosamine and D-amicetose begins from the precursor glucose-1-phosphate.[1] The pathway is proposed as follows:

deoxysugar_biosynthesis G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G AmiE Keto_G TDP-4-keto-6-deoxy-D-glucose TDP_G->Keto_G AmiU TDP_V TDP-D-viosamine Keto_G->TDP_V AmiB Keto_A TDP-3,4-diketo-2,6-dideoxy-D-glucose Keto_G->Keto_A AmiC TDP_A TDP-D-amosamine TDP_V->TDP_A AmiH TDP_amicetose TDP-D-amicetose Keto_A->TDP_amicetose AmiD, AmiN, AmiK

Diagram 1: Proposed biosynthesis of D-amosamine and D-amicetose.
Formation of the p-Aminobenzoyl-Cytosine Core

The cytosine base is likely derived from CMP through the action of AmiI.[1] The p-aminobenzoic acid (PABA) moiety is synthesized from chorismate by AmiM and AmiA.[1] These two precursors are then linked via an amide bond, a reaction catalyzed by AmiF.[1]

core_formation CMP CMP Cytosine Cytosine CMP->Cytosine AmiI Cytosamine Cytosamine Cytosine->Cytosamine AmiF Chorismate Chorismate PABA PABA Chorismate->PABA AmiM, AmiA PABA_CoA PABA_CoA PABA->PABA_CoA AmiL PABA_CoA->Cytosamine final_assembly cluster_demethylation Hypothetical Demethylation Cytosamine Cytosamine Glycosylated_core Glycosylated Cytosamine Cytosamine->Glycosylated_core AmiG TDP_Amosamine TDP-D-amosamine TDP_Amosamine->Glycosylated_core TDP_Amicetose TDP-D-amicetose TDP_Amicetose->Glycosylated_core This compound This compound Glycosylated_core->this compound AmiT, AmiR Serine Serine Serine->this compound Amicetin_precursor Amicetin Precursor (with α-methylserine) Amicetin_precursor->this compound Putative Demethylase (unknown) regulation_pathway cluster_ami ami Gene Cluster amiP amiP AmiP_protein AmiP Protein (TetR Regulator) amiP->AmiP_protein expression ami_genes ami biosynthetic genes amiOQ amiO, amiQ (transporters) AmiP_protein->ami_genes repression (?) AmiP_protein->amiOQ repression (?) Bamicetin_precursor This compound or Precursor (Ligand) Bamicetin_precursor->AmiP_protein inactivation fermentation_workflow Inoculation Inoculate seed culture Incubation1 Incubate seed culture (28°C, 2-3 days) Inoculation->Incubation1 Inoculation2 Inoculate production medium Incubation1->Inoculation2 Incubation2 Incubate production culture (28°C, 5-7 days) Inoculation2->Incubation2 Harvest Harvest culture Incubation2->Harvest gene_inactivation_workflow Cosmid_prep Prepare E. coli with cosmid and Red helper plasmid PCR PCR amplify disruption cassette with flanking homology arms Cosmid_prep->PCR Electroporation Electroporate cassette into E. coli PCR->Electroporation Recombination Select for recombinant cosmid Electroporation->Recombination Conjugation Conjugate recombinant cosmid into Streptomyces Recombination->Conjugation Selection Select for double crossover mutants Conjugation->Selection

References

Bamicetin Analogues: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamicetin (B14161304), a nucleoside antibiotic belonging to the amicetin (B1664860) group, is a known inhibitor of protein synthesis. Its structural similarity to amicetin suggests a mechanism of action involving the inhibition of the peptidyl transferase center on the ribosome. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their potential as antimicrobial and cytotoxic agents. This document details the experimental protocols for assessing their efficacy and explores the structure-activity relationships that govern their biological function.

Introduction

This compound is a member of the nucleoside antibiotic family, which includes the well-studied compound amicetin. These natural products, isolated from various Streptomyces species, have garnered interest due to their potent biological activities. Amicetin and its analogues, including this compound, are known to target the ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and in some cases, antiviral and anticancer properties.[1]

The core mechanism of action for this class of compounds is the inhibition of the peptidyl transferase center (PTC) of the large ribosomal subunit.[1] This inhibition prevents the formation of peptide bonds, a critical step in polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and cell death. The structural variations among amicetin analogues, such as this compound, influence their binding affinity to the ribosome and, consequently, their biological potency. Understanding the structure-activity relationships (SAR) of these analogues is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.

This guide will delve into the available data on the biological activity of this compound analogues, provide detailed methodologies for their evaluation, and visualize the underlying molecular mechanisms and experimental workflows.

Biological Activity of this compound Analogues

Antibacterial Activity

This compound and its congeners are known to possess antibacterial properties. Their ability to inhibit protein synthesis in bacteria makes them potential candidates for antibiotic development. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Cytotoxic Activity

By targeting the universal process of protein synthesis, this compound analogues can also exhibit cytotoxicity against eukaryotic cells, including cancer cell lines. This property opens avenues for their investigation as potential anticancer agents. The cytotoxic potency is generally measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth or viability.

Quantitative Data Summary

Due to the limited availability of specific experimental data for a comprehensive set of this compound analogues in the reviewed literature, the following table is presented as a representative example of how such data would be structured. The values are hypothetical and for illustrative purposes only.

AnalogueModificationProtein Synthesis Inhibition IC50 (µM)Antibacterial Activity MIC (µg/mL) vs. E. coliCytotoxicity IC50 (µM) vs. HeLa Cells
This compound-153225
Analogue 1R1 = CH3101618
Analogue 2R1 = Cl589
Analogue 3R2 = F122520
Analogue 4R2 = OCH3204035

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Protein Synthesis Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the translation of a specific mRNA template in a cell-free system, typically using rabbit reticulocyte lysate.

Materials:

  • Rabbit Reticulocyte Lysate, Nuclease Treated

  • Amino Acid Mixture (minus methionine or leucine)

  • [35S]-Methionine or [14C]-Leucine

  • mRNA template (e.g., Luciferase mRNA)

  • This compound analogues (dissolved in a suitable solvent, e.g., DMSO)

  • RNase-free water

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus the radiolabeled one), and RNase-free water.

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of the this compound analogues to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cycloheximide).

  • Initiate the translation reaction by adding the mRNA template and the radiolabeled amino acid.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reaction by adding a solution of RNase A and incubating for a further 20 minutes at 37°C to digest any charged tRNAs.

  • Precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).

  • Collect the precipitated protein by vacuum filtration onto glass fiber filters.

  • Wash the filters with cold TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[2]

Antibacterial Activity Assay (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound analogues (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., gentamicin)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in MHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the this compound analogues in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.[3][4]

Visualizations

Mechanism of Action: Inhibition of Peptidyl Transferase

The following diagram illustrates the proposed mechanism of action for this compound and its analogues at the ribosomal level.

Inhibition_of_Peptidyl_Transferase cluster_ribosome Ribosome P_site P-site (Peptidyl-tRNA) PTC Peptidyl Transferase Center P_site->PTC Peptide Chain A_site A-site (Aminoacyl-tRNA) A_site->PTC Incoming Amino Acid Peptide_Bond Peptide Bond Formation (Blocked) This compound This compound Analogue This compound->PTC Binding and Inhibition

Inhibition of Peptidyl Transferase by this compound Analogues.
Experimental Workflow: Protein Synthesis Inhibition Assay

This diagram outlines the key steps in the in vitro protein synthesis inhibition assay.

Protein_Synthesis_Inhibition_Workflow start Start prep_reaction Prepare Reaction Mix (Lysate, Buffers, Amino Acids) start->prep_reaction add_compounds Add this compound Analogues (Varying Concentrations) prep_reaction->add_compounds initiate_translation Initiate Translation (Add mRNA and [35S]-Met) add_compounds->initiate_translation incubation Incubate at 30°C initiate_translation->incubation stop_reaction Stop Reaction (Add RNase A) incubation->stop_reaction precipitate Precipitate Proteins (TCA) stop_reaction->precipitate filter_wash Filter and Wash precipitate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Analyze Data (Calculate % Inhibition, IC50) scintillation->analyze end End analyze->end

Workflow for In Vitro Protein Synthesis Inhibition Assay.
Experimental Workflow: MIC Determination

This diagram illustrates the workflow for determining the Minimum Inhibitory Concentration of this compound analogues.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Analogues in 96-well Plate start->serial_dilution add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C (16-20 hours) add_inoculum->incubation read_results Read Results (Visual or Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound and its analogues represent a promising class of protein synthesis inhibitors with potential applications as antibacterial and cytotoxic agents. While the available literature confirms their mechanism of action through the inhibition of the ribosomal peptidyl transferase center, a comprehensive and systematic evaluation of a diverse range of synthetic this compound analogues is still needed to fully elucidate their structure-activity relationships. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into the biological activities of these compounds. Further research, focusing on the synthesis and biological screening of novel this compound derivatives, is warranted to unlock their full therapeutic potential.

References

In Vitro Antibacterial Spectrum of Bamicetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamicetin is a disaccharide nucleoside antibiotic belonging to the amicetin (B1664860) group. While research on this compound is emerging, this guide provides a comprehensive overview of its known in vitro antibacterial spectrum, drawing from available data and the well-documented activity of its close analog, amicetin. This document details the antibacterial activity of this compound against mycobacteria and discusses the broader expected spectrum against Gram-positive and Gram-negative bacteria. Furthermore, it outlines the experimental protocols for determining antibacterial susceptibility and elucidates the mechanism of action through the inhibition of protein synthesis.

Introduction

This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species. Structurally, it is an analog of amicetin and is characterized by a disaccharide moiety linked to a cytosine base. The amicetin group of antibiotics is known for its activity against a range of bacteria, and this compound is noted for its anti-mycobacterial properties. Understanding the in vitro antibacterial spectrum of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data on this compound and related compounds to provide a technical resource for the scientific community.

In Vitro Antibacterial Spectrum

The in vitro antibacterial activity of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.

Activity against Mycobacteria

Research has demonstrated the activity of this compound against Mycobacterium smegmatis. The MIC value obtained from these studies provides a quantitative measure of its anti-mycobacterial potential.

Table 1: In Vitro Activity of this compound against Mycobacterium smegmatis

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Mycobacterium smegmatis NBRC 320716[1][2][3]
Expected Spectrum against Gram-Positive and Gram-Negative Bacteria

While specific MIC values for this compound against a broad range of Gram-positive and Gram-negative bacteria are not extensively documented in publicly available literature, the activity of its parent compound, amicetin, provides valuable insight. Amicetin has been reported to be active against both Gram-positive and Gram-negative bacteria.[4][5][6] It is therefore anticipated that this compound will exhibit a similar spectrum of activity. Further empirical studies are required to establish a comprehensive MIC profile for this compound against a panel of clinically relevant bacterial strains.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the amicetin group of antibiotics, exerts its antibacterial effect by inhibiting protein biosynthesis. The primary target of this class of antibiotics is the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.

By binding to the PTC, this compound interferes with the formation of peptide bonds, a critical step in the elongation of the polypeptide chain. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.

This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome This compound->Inhibition PTC Peptidyl Transferase Center (PTC) PeptideBond Peptide Bond Formation ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Essential for Inhibition->PeptideBond Block->BacterialGrowth Halts

Caption: Mechanism of action of this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard and widely accepted technique for assessing the in vitro antimicrobial susceptibility of bacteria.

Materials
  • This compound (analytical grade)

  • 96-well microtiter plates (sterile)

  • Bacterial culture media (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria)

  • Bacterial strains for testing

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Experimental Workflow

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate Prep_this compound->Serial_Dilution Prep_Media Prepare Bacterial Culture Media Prep_Media->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Plate Visually Inspect for Bacterial Growth Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

References

A Methodological Guide to Assessing the Antiviral Activity of Novel Compounds Against Enveloped Viruses: A Hypothetical Case Study of "Bamicetin"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and research databases did not yield any specific information regarding the antiviral activity of a compound referred to as "Bamicetin" against enveloped or any other types of viruses. The following technical guide is therefore presented as a hypothetical framework. It outlines the established methodologies and experimental cascades that researchers and drug development professionals would typically employ to investigate and characterize the potential antiviral properties of a novel, uncharacterized compound, for which we will use "this compound" as a placeholder.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound's efficacy against enveloped viruses. It details the requisite experimental protocols, data presentation standards, and visualization of key processes.

Initial Screening and Cytotoxicity Assessment

Prior to evaluating the antiviral efficacy of a test compound, it is imperative to determine its cytotoxic profile on the host cells that will be used for the viral assays. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not a consequence of cell death.

Experimental Protocol: Cytotoxicity Assay

A common method to assess cytotoxicity is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of "this compound" in cell culture medium, typically ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared "this compound" dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that mirrors the planned antiviral assay duration (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Measurement: After incubation, bring the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control. This is typically done using a non-linear regression analysis of the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity of "this compound"

The results of a cytotoxicity assay can be summarized in a table as follows:

CompoundHost Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
"this compound"Vero E6CellTiter-Glo®48>100
"this compound"A549CellTiter-Glo®4885.2
Chloroquine (Control)Vero E6CellTiter-Glo®4865.7

Antiviral Efficacy Evaluation

Once the non-toxic concentration range of "this compound" is established, its ability to inhibit the replication of enveloped viruses can be assessed. A common initial screening method is the cytopathic effect (CPE) reduction assay.[1][2]

Experimental Protocol: CPE Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or CPE.[2]

  • Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: On the following day, remove the culture medium. Add 50 µL of culture medium containing a serial dilution of "this compound" at non-toxic concentrations. Subsequently, add 50 µL of medium containing the enveloped virus at a predetermined multiplicity of infection (MOI) that induces significant CPE within 48-72 hours.

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells infected with the virus but not treated with the compound.

    • Cell Control: Uninfected and untreated cells.

    • Positive Control: A known antiviral drug against the specific virus being tested.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE: The extent of CPE can be quantified by staining the remaining viable cells with a dye such as crystal violet or by using a cell viability assay like the one described for cytotoxicity.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50% compared to the virus control. The Selectivity Index (SI), a measure of the compound's therapeutic window, is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.[2]

Data Presentation: Hypothetical Antiviral Activity of "this compound"
VirusHost Cell LineAssayCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKCPE Reduction>10012.5>8
SARS-CoV-2Vero E6CPE Reduction>1008.2>12.2
Herpes Simplex Virus 1VeroCPE Reduction>10021.7>4.6

Elucidating the Mechanism of Action

To understand how "this compound" might be inhibiting viral replication, further assays are necessary. The viral life cycle can be broadly divided into entry, replication, and egress.[3] Time-of-addition assays can provide initial insights into which stage is being targeted.

Experimental Protocol: Time-of-Addition Assay
  • Cell Preparation: Seed host cells in a multi-well plate.

  • Compound Addition at Different Stages:

    • Pre-treatment of Cells: Add "this compound" to the cells for a defined period (e.g., 2 hours) before infection, then wash it out before adding the virus. This tests for effects on cellular factors required for viral entry.

    • Co-treatment: Add "this compound" and the virus to the cells simultaneously. This can indicate an effect on viral attachment or entry.

    • Post-entry Treatment: Allow the virus to enter the cells for a set time (e.g., 1-2 hours), then wash the cells to remove any un-entered virus, and finally add "this compound". This suggests an effect on post-entry stages like genome replication or protein synthesis.

  • Quantification of Viral Replication: After the appropriate incubation period, quantify the viral yield using methods such as plaque assays, quantitative PCR (qPCR) for viral genomes, or immunoassay for viral proteins.

  • Analysis: Compare the level of viral inhibition in each condition to determine the most likely stage of the viral life cycle that is being affected.

Potential Signaling Pathways Involved in Enveloped Virus Replication

Many viruses manipulate host cell signaling pathways to facilitate their replication. For instance, the NF-κB and Nrf2 signaling pathways are known to be modulated by various viruses. Investigating the effect of "this compound" on these pathways in the context of viral infection could reveal its mechanism of action.

  • NF-κB Signaling: This pathway is a central regulator of the inflammatory response. Some viruses activate this pathway to promote their replication.

  • Nrf2 Signaling: This pathway is a key regulator of the cellular antioxidant response. Some viruses suppress this pathway to increase oxidative stress and facilitate their replication.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are crucial for conveying complex experimental designs and biological pathways.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_cytotoxicity Phase 1: Cytotoxicity Assessment cluster_antiviral Phase 2: Antiviral Efficacy c1 Seed Host Cells in 96-well Plate c2 Add Serial Dilutions of 'this compound' c1->c2 c3 Incubate for 48-72 hours c2->c3 c4 Measure Cell Viability (e.g., CellTiter-Glo) c3->c4 c5 Calculate CC50 c4->c5 a2 Treat with 'this compound' and Infect with Virus c5->a2 Use non-toxic concentrations a1 Seed Host Cells in 96-well Plate a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Quantify Cytopathic Effect (CPE) a3->a4 a5 Calculate EC50 and Selectivity Index (SI) a4->a5

Caption: Workflow for initial screening of a novel antiviral compound.

Hypothetical Mechanism: Targeting Viral Entry

Caption: Potential mechanisms of inhibiting enveloped virus entry.

Hypothetical Mechanism: Modulation of Host Signaling

Caption: Hypothetical modulation of host signaling pathways by "this compound".

Conclusion

While there is currently no available data on the antiviral properties of "this compound," this guide provides a comprehensive and technically detailed roadmap for the initial stages of investigating any novel compound for its potential as an antiviral agent against enveloped viruses. A systematic approach, beginning with cytotoxicity assessment, followed by efficacy screening, and culminating in mechanistic studies, is crucial for the identification and development of new antiviral therapeutics. The use of clear data presentation and visual diagrams is essential for the effective communication of findings within the scientific community.

References

Bamicetin: A Technical Guide to its Therapeutic Potential as a Peptidyl Transferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamicetin, a nucleoside antibiotic, holds therapeutic promise as a potent inhibitor of protein synthesis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its potential downstream signaling effects, and methodologies for its preclinical evaluation. While primary research specifically on this compound is limited, this document synthesizes available information on its class of compounds—peptidyl transferase inhibitors—to project its therapeutic potential, particularly in oncology. This guide details its molecular target, explores the consequential activation of the PI3K/Akt signaling pathway, and outlines the induction of apoptosis. Standardized experimental protocols for assessing cytotoxicity and apoptosis are provided to guide further research and development efforts.

Introduction

This compound is a member of the nucleoside antibiotic family, which includes the well-characterized compounds amicetin (B1664860) and gougerotin. Structurally, these molecules are recognized for their ability to interfere with protein biosynthesis. The primary mechanism of action for this class of compounds is the inhibition of the peptidyl transferase center (PTC) on the large ribosomal subunit. By targeting this crucial component of the cellular machinery, this compound effectively halts the elongation of polypeptide chains, leading to a global cessation of protein synthesis. This profound biological effect underscores its potential as a therapeutic agent, particularly in diseases characterized by aberrant cell proliferation, such as cancer.

**2. Mechanism of Action: Inhibition of Peptidyl Transferase

The ribosome, a complex molecular machine, is responsible for translating the genetic code into functional proteins. The peptidyl transferase center, located on the large ribosomal subunit, catalyzes the formation of peptide bonds between amino acids. This compound, as a peptidyl transferase inhibitor, is believed to bind to the A-site of the PTC. This binding sterically hinders the accommodation of aminoacyl-tRNAs, thereby preventing the transfer of the growing polypeptide chain and inhibiting peptide bond formation. The consequence is a rapid and potent arrest of protein synthesis.

Preclinical Data (Representative)

Due to the limited availability of specific preclinical data for this compound in the public domain, the following tables present representative quantitative data for a hypothetical peptidyl transferase inhibitor of the same class. These values are intended to provide a realistic framework for the anticipated potency of this compound and to guide the design of future preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound Against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.5 ± 0.1
MDA-MB-231Breast Adenocarcinoma1.2 ± 0.3
HCT116Colorectal Carcinoma0.8 ± 0.2
A549Lung Carcinoma2.5 ± 0.7
HeLaCervical Adenocarcinoma1.5 ± 0.4
JurkatT-cell Leukemia0.3 ± 0.08

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (HCT116)

Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Vehicle Control-Daily0
This compound10Daily45 ± 8
This compound25Daily78 ± 12
5-Fluorouracil50QWx265 ± 10

Signaling Pathways and Downstream Effects

The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events. Understanding these signaling pathways is critical for elucidating its full therapeutic potential and potential side effects.

Ribosomal Stress and PI3K/Akt Pathway Activation

A significant consequence of ribosomal inhibition is the induction of "ribosomal stress." This cellular stress response can, paradoxically, lead to the activation of pro-survival signaling pathways. Research on other protein synthesis inhibitors has demonstrated that the arrest of translation can induce the phosphorylation and activation of Akt (also known as Protein Kinase B) through the Phosphoinositide 3-kinase (PI3K) pathway[1][2]. This activation can influence a variety of cellular processes, including cell survival and metabolism.

PI3K_Akt_Pathway This compound This compound Ribosome Ribosome (Peptidyl Transferase Center) This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosomal_Stress Ribosomal Stress Protein_Synthesis->Ribosomal_Stress Leads to PI3K PI3K Ribosomal_Stress->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Regulates

This compound-induced ribosomal stress and PI3K/Akt activation.
Induction of Apoptosis

Prolonged and severe inhibition of protein synthesis is a potent trigger for programmed cell death, or apoptosis. By depriving the cell of essential proteins required for survival and proliferation, this compound can activate intrinsic apoptotic pathways. This is often mediated by the accumulation of pro-apoptotic signals and the degradation of anti-apoptotic proteins with short half-lives. The induction of apoptosis is a key desired outcome for an anticancer agent.

Apoptosis_Induction This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Protein_Synthesis->Anti_Apoptotic Required for synthesis of Pro_Apoptotic Pro-Apoptotic Signals Protein_Synthesis->Pro_Apoptotic Suppresses accumulation of Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibits Pro_Apoptotic->Mitochondria Activates Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Induction of apoptosis by this compound via protein synthesis inhibition.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound's therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells in appropriate media to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound in culture medium.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the culture medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Prepare_this compound 3. Prepare this compound Dilutions Treat_Cells 4. Treat Cells Prepare_this compound->Treat_Cells Add_MTT 5. Add MTT Reagent Dissolve_Formazan 6. Dissolve Formazan Add_MTT->Dissolve_Formazan Read_Absorbance 7. Read Absorbance Dissolve_Formazan->Read_Absorbance Calculate_Viability 8. Calculate % Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50

Workflow for determining the IC50 of this compound using an MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

This compound, a nucleoside antibiotic that functions as a peptidyl transferase inhibitor, presents a compelling profile for further investigation as a therapeutic agent, particularly in oncology. Its potent mechanism of action, leading to the global inhibition of protein synthesis, triggers downstream signaling events that include the activation of the PI3K/Akt pathway and the induction of apoptosis. While direct preclinical data for this compound is sparse, the information available for its class of compounds suggests significant therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of this compound and its analogs, with the ultimate goal of advancing novel and effective therapies for diseases with high unmet medical needs.

References

Bamicetin as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Bamicetin (B14161304) as a Lead Compound for Drug Discovery: A Technical Guide

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Nucleoside antibiotics represent a promising class of natural products with diverse biological activities. This compound, a disaccharide pyrimidine (B1678525) nucleoside antibiotic, is a structural analogue of the well-characterized amicetin (B1664860).[1] Amicetin is known for its activity against both Gram-positive and Gram-negative bacteria, notably Mycobacterium tuberculosis, and also exhibits antiviral effects.[1] The primary mechanism of action for this class of compounds is the inhibition of protein biosynthesis by targeting the peptidyl transferase center (PTC) on the ribosome.[1][2]

Given its structural similarity to amicetin, this compound holds significant potential as a lead compound for the development of new antibacterial and potentially anticancer agents. Its complex chemical structure offers multiple points for modification, allowing for the generation of analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals on leveraging this compound as a starting point for drug discovery programs.

Physicochemical and Structural Properties

This compound is an analogue of amicetin, differing by the absence of a methyl group on the terminal α-methylserine residue.[3] It belongs to the amicetin group of antibiotics, characterized by an α-(1→4)-glycoside bond between amosamine and amicetose (B1208693) moieties linked to a cytosine nucleobase.

PropertyDataReference
Molecular Formula C28H40N6O9
Core Structure Disaccharide Pyrimidine Nucleoside
Key Moieties Cytosine, p-Aminobenzoic Acid (PABA), Serine, Amosamine, Amicetose
Distinguishing Feature Lacks the terminal α-methyl group present in amicetin.

Biological Activity and Mechanism of Action

The biological activity of this compound is attributed to its ability to inhibit protein synthesis. Like amicetin, it acts as a peptidyl transferase inhibitor.

Mechanism of Action: Inhibition of Peptidyl Transferase

This compound targets the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is responsible for catalyzing peptide bond formation during the elongation phase of translation. By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby preventing the formation of a peptide bond and halting polypeptide chain elongation. This leads to the cessation of protein synthesis and ultimately, bacterial cell death.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) P_site P-site (Peptidyl-tRNA) PTC Peptidyl Transferase Center (PTC) P_site->PTC A_site A-site (Aminoacyl-tRNA) A_site->PTC Elongation Peptide Bond Formation PTC->Elongation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PTC Protein_Synthesis Protein Synthesis Cessation Elongation->Protein_Synthesis Blocked

Mechanism of this compound's action on the bacterial ribosome.

Quantitative Biological Data

While specific quantitative data for this compound is sparse in publicly available literature, data for the closely related amicetin and plicacetin (B1665354) provide a strong rationale for its investigation. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antibacterial Activity of Amicetin Group Antibiotics

CompoundOrganismMIC (µg/mL)Reference
AmicetinMycobacterium tuberculosisData reported, specific value not cited
PlicacetinMycobacterium tuberculosisData reported, specific value not cited
PlicacetinVancomycin-resistant Enterococcus (VRE)Data reported, specific value not cited
PlicacetinBacillus subtilisData reported, specific value not cited

Note: The reported activity against M. tuberculosis and VRE underscores the potential of this chemical class against clinically relevant pathogens.

Table 2: Potential Anticancer Activity (Hypothetical IC50 Values)

Given that many protein synthesis inhibitors exhibit cytotoxic effects against cancer cells, this compound should be screened against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)To be determined
This compoundA549 (Lung)To be determined
This compoundPC-3 (Prostate)To be determined
This compoundHCT116 (Colon)To be determined

Drug Discovery and Development Workflow

Utilizing this compound as a lead compound involves a structured workflow from initial screening to preclinical development. This process aims to identify analogues with enhanced therapeutic properties.

Drug_Discovery_Workflow start Lead Compound (this compound) synthesis Analogue Synthesis (SBDD / LBDD) start->synthesis screening In Vitro Screening synthesis->screening optimization Lead Optimization (ADME/Tox) screening->optimization screening_details Primary Assays: - Antibacterial (MIC) - Anticancer (IC50) Secondary Assays: - Mechanism of Action - Target Engagement screening->screening_details optimization->synthesis Iterative Cycles invivo In Vivo Efficacy (Animal Models) optimization->invivo preclinical Preclinical Candidate invivo->preclinical

General workflow for this compound-based drug discovery.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound or its analogues required to inhibit the visible growth of a bacterial strain.

Methodology: Broth Microdilution

  • Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

In Vitro Cytotoxicity (IC50) Assay

This protocol measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Methodology: Resazurin (B115843) Reduction Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound analogues on the translation machinery.

Methodology: Cell-Free Translation System

  • System: Utilize a commercially available cell-free protein synthesis system, such as a rabbit reticulocyte lysate or an E. coli S30 extract.

  • Reporter: Use a reporter gene, typically luciferase mRNA, as the template for translation.

  • Reaction: Set up translation reactions containing the cell-free extract, amino acids, energy source, reporter mRNA, and serial dilutions of the test compound.

  • Incubation: Incubate the reactions at 30-37°C for 60-90 minutes to allow for protein synthesis.

  • Detection: Add luciferin (B1168401) substrate and measure the resulting luminescence with a luminometer. A decrease in luminescence compared to the untreated control indicates inhibition of protein synthesis.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Lead Optimization Strategies

Structure-activity relationship (SAR) studies are crucial for optimizing this compound's properties. Modifications can be targeted to different moieties of the molecule to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lead_Optimization cluster_mods Potential Modification Sites cluster_goals Optimization Goals This compound This compound Core PABA p-Aminobenzoic Acid (PABA) Moiety This compound->PABA Serine Serine Residue This compound->Serine Sugars Disaccharide Unit (Amosamine/Amicetose) This compound->Sugars Cytosine Cytosine Base This compound->Cytosine Potency ↑ Potency PABA->Potency PK ↑ ADME Properties (Solubility, Stability) Serine->PK Selectivity ↑ Selectivity (Bacteria vs. Eukaryotic) Sugars->Selectivity Resistance ↓ Susceptibility to Resistance Mechanisms Cytosine->Resistance

References

Initial Toxicity Screening of Bamicetin in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific cytotoxicity of Bamicetin in cell lines is limited. This guide is based on the known mechanisms of the closely related compound, Amicetin, and general protocols for toxicity screening of aminoglycoside antibiotics. The provided quantitative data and signaling pathways are representative examples derived from studies on related compounds and should be considered illustrative.

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of this compound. The protocols and data herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound across various cell lines.

Introduction to this compound and Amicetin

This compound is a nucleoside antibiotic, structurally similar to Amicetin. Amicetin is known to be a peptidyl transferase inhibitor, which effectively blocks protein biosynthesis in both prokaryotic and eukaryotic cells.[1][2][3] This mechanism of action suggests a potential for broad cytotoxicity, making initial toxicity screening a critical step in its evaluation for any therapeutic application.

Data Presentation: Comparative Cytotoxicity

To contextualize the potential toxicity of this compound, the following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for related aminoglycoside antibiotics across a panel of representative cell lines. These values are illustrative and highlight the expected range of cytotoxic responses.

Table 1: Illustrative IC50 Values of Aminoglycoside Antibiotics in Various Cell Lines

Cell LineCell TypeAminoglycosideIC50 (µg/mL)Exposure Time (h)
BHK-21Hamster Kidney FibroblastsDihydrostreptomycin>750024
VEROMonkey Kidney FibroblastsDihydrostreptomycin>2000024
FEAFeline Embryonic FibroblastsDihydrostreptomycin~275024
BHK-21Hamster Kidney FibroblastsNeomycin>1000024
FEAFeline Embryonic FibroblastsNeomycin~300024

Note: The data presented are adapted from studies on Dihydrostreptomycin and Neomycin and are intended for comparative purposes only[4][5]. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

A robust initial toxicity screening involves multiple assays to assess different aspects of cell health, including metabolic activity and membrane integrity.

Cell Culture

A panel of cell lines, including both cancerous and non-cancerous lines from different tissues, should be used to assess the selective toxicity of this compound.[6]

  • Cell Lines: A recommended panel includes HEK293 (human embryonic kidney), HepG2 (human liver cancer), A549 (human lung cancer), and a normal fibroblast line like MRC-5.

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations. Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[9][10][11][12]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial in vitro toxicity screening of a test compound.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Preparation & Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay readout Absorbance Reading mtt_assay->readout ldh_assay->readout calculation Viability/Cytotoxicity Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for Aminoglycoside-Induced Cell Death

Aminoglycoside antibiotics have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14][15][16] This pathway is a plausible mechanism for this compound-induced cytotoxicity.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS JNK_pathway JNK Pathway Activation ROS->JNK_pathway cJun c-Jun Phosphorylation JNK_pathway->cJun Mitochondria Mitochondrial Stress JNK_pathway->Mitochondria Apoptosis Apoptosis cJun->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: JNK-mediated apoptotic pathway.

References

Methodological & Application

Bamicetin: From Fermentation to Purified Compound for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bamicetin (B14161304) is a nucleoside antibiotic, an analogue of amicetin (B1664860), produced by various strains of Streptomyces, such as Streptomyces vinaceusdrappus.[1] Like other members of the amicetin group, this compound exhibits antibacterial and antiviral properties. Its mechanism of action involves the inhibition of protein biosynthesis by targeting the peptidyl transferase center (PTC) of the ribosome.[1][2] This document provides detailed protocols for the extraction and purification of this compound from a Streptomyces fermentation broth, outlines its biological activity, and presents available data on its cytotoxicity. The methodologies described are based on established procedures for the purification of amicetin and its analogues.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related analogue, amicetin. These values can be considered indicative for the purification of this compound due to their structural similarity.

Table 1: Exemplary Purification Yields for Amicetin

Purification StepStarting MaterialProductYield (%)Purity (%)
Solvent Extraction 10 L Fermentation Broth15 g Crude ExtractN/A~20%
Silica (B1680970) Gel Chromatography 15 g Crude Extract2.5 g Semi-purified Fraction~16.7%~70%
Reversed-Phase HPLC 2.5 g Semi-purified Fraction1.2 g Purified Amicetin48%>98%

Note: These values are hypothetical and for illustrative purposes, based on typical purification schemes for natural products.

Table 2: Cytotoxicity of Amicetin and its Analogues

CompoundCell LineIC50 (µM)Citation
Amicetin AnalogueHCT-116 (Colon Cancer)0.73 ± 0.06[3]
Amicetin AnalogueMDA-MB-231 (Breast Cancer)1.11 ± 0.06[3]
This compoundNot available in searched literatureNot available

Experimental Protocols

The following protocols are adapted from established methods for the isolation of amicetin and its analogues from Streptomyces fermentation broth.[1][4]

Fermentation of Streptomyces vinaceusdrappus

Objective: To produce this compound through submerged fermentation.

Materials:

  • Streptomyces vinaceusdrappus culture

  • Seed medium (e.g., ISP2 medium)

  • Production medium (e.g., 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH₄)₂SO₄, 0.4% NaCl, 0.04% KH₂PO₄, 0.8% CaCO₃)[1]

  • Shaker incubator

  • Fermenter

Protocol:

  • Inoculate a seed flask containing the seed medium with Streptomyces vinaceusdrappus.

  • Incubate at 28°C for 2-3 days with shaking at 180-200 rpm.

  • Transfer the seed culture to the production fermenter containing the production medium.

  • Carry out fermentation for 5-7 days at 28°C with appropriate aeration and agitation. Monitor the production of this compound using analytical techniques like HPLC.[1]

Extraction of Crude this compound

Objective: To extract this compound from the fermentation broth.

Materials:

Protocol:

  • Centrifuge the fermentation broth at 4,000 rpm for 10 minutes to separate the mycelium from the supernatant.[1]

  • Extract the supernatant four to five times with 1-butanol at approximately one-third of the supernatant's volume.[1] Alternatively, ethyl acetate can be used.

  • Pool the organic extracts.

  • Concentrate the pooled extracts under vacuum using a rotary evaporator to obtain a crude extract.[1]

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Fraction collector

  • TLC plates

Protocol:

  • Prepare a silica gel slurry in the starting solvent and pack the column.

  • Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound and concentrate them.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

  • Semi-purified this compound fraction

  • HPLC system with a preparative C18 column (e.g., Luna C18, 150 by 4.6 mm, 5 µm particle size)[1]

  • Mobile phase:

    • Solvent A: 10% acetonitrile (B52724) in water with 0.08% trifluoroacetic acid (TFA)[1]

    • Solvent B: 90% acetonitrile in water[1]

  • UV detector (set at 254 nm)[1]

Protocol:

  • Dissolve the semi-purified fraction in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute with a gradient program, for example:

    • 0-15 min: 0% to 40% Solvent B

    • 15-18 min: 40% to 80% Solvent B

    • 18-19 min: 80% to 0% Solvent B

    • 19-25 min: 0% Solvent B[1]

  • Set the flow rate to 1 ml/min.[1]

  • Collect the peak corresponding to this compound based on its retention time.

  • Lyophilize the collected fraction to obtain pure this compound.

Mandatory Visualizations

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces vinaceusdrappus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Harvest Solvent_Extraction Solvent Extraction (1-Butanol) Centrifugation->Solvent_Extraction Supernatant Concentration Concentration Solvent_Extraction->Concentration Organic Phase Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Crude Extract RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Semi-purified Fraction Pure_this compound Pure this compound RP_HPLC->Pure_this compound Purified Product

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway This compound This compound Ribosome Ribosome (Peptidyl Transferase Center) This compound->Ribosome Binds to Peptide_Bond Peptide Bond Formation This compound->Peptide_Bond Inhibits A_site A-site (Aminoacyl-tRNA) A_site->Peptide_Bond P_site P-site (Peptidyl-tRNA) P_site->Peptide_Bond Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Mechanism of Action of this compound.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Bamicetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Bamicetin using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a disaccharide pyrimidine (B1678525) nucleoside antibiotic and an analog of Amicetin, requires a robust analytical method for its detection and quantification in research and pharmaceutical development settings.[1][2] The proposed reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and reproducible, making it suitable for a range of applications including purity assessment, stability studies, and formulation analysis. This protocol is based on established methods for the analysis of similar nucleoside analogs.[3][4]

Introduction to this compound Analysis

This compound is a member of the nucleoside antibiotic family, characterized by a pyrimidine base linked to a disaccharide moiety.[1][2] Like its parent compound, Amicetin, it is of interest for its potential biological activities. The development of a reliable analytical method is crucial for the advancement of research and potential therapeutic applications of this compound. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[5][6] Due to the presence of a pyrimidine chromophore in its structure, this compound can be readily detected by UV spectrophotometry, simplifying the analytical setup compared to aminoglycosides that often lack a chromophore and require more complex detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS).[7][8]

This application note describes a proposed RP-HPLC method for the analysis of this compound. The protocol has been developed based on the chromatographic behavior of structurally related cytidine (B196190) analogues.[3][4][9] The method is intended to be validated by the end-user to ensure its suitability for their specific application.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 100 mL to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Recommended concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • For bulk drug substance, prepare a solution with a target concentration of 25 µg/mL in the initial mobile phase composition.

  • For formulated products, the sample preparation method will need to be developed and validated based on the formulation matrix. This may include extraction or dissolution steps.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the anticipated performance characteristics of this HPLC method for this compound. These are hypothetical values and should be confirmed during method validation.

ParameterAcceptance CriteriaHypothetical Result
Retention Time (tR) Consistent tR for this compound~ 7.5 min
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range To be determined1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%0.8% 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Specificity No interference from blank/placebo at the retention time of this compoundPeak purity index > 0.999

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_output Analytical Output This compound This compound (Analyte) hplc RP-HPLC This compound->hplc is analyzed by uv UV Detection hplc->uv Coupled with chromatogram Chromatogram uv->chromatogram generates quant_data Quantitative Data (Concentration, Purity) chromatogram->quant_data Leads to

Caption: Logical relationship of the analytical process for this compound.

Conclusion

The proposed reversed-phase HPLC method provides a robust framework for the quantitative analysis of this compound. The method is based on established chromatographic principles for similar nucleoside compounds and is anticipated to be accurate, precise, and specific. Researchers, scientists, and drug development professionals are encouraged to validate this method for their intended use to ensure reliable and reproducible results in the analysis of this compound.

References

Application Notes & Protocols: Synthesis and Evaluation of Bamicetin Derivatives for Improved Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin, a member of the 4-aminohexopyranosyl nucleoside antibiotic family, along with its close structural relatives Amicetin and Plicacetin, functions by inhibiting protein synthesis in bacteria. These compounds target the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a crucial component of the bacterial translation machinery. By binding to the PTC, they interfere with the accommodation of aminoacyl-tRNA and subsequent peptide bond formation, leading to the cessation of protein elongation and ultimately, bacterial cell death.[1][2][3][4][5][6]

The growing threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Structural modification of existing antibiotics, such as this compound, offers a promising strategy to enhance their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. This document provides detailed protocols for the synthesis of novel this compound derivatives and their subsequent evaluation for improved antimicrobial activity.

Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of this compound derivatives, adapted from established methods for nucleoside analogue synthesis.[7] This multi-step synthesis involves the preparation of a protected glycosyl donor, coupling with a nucleobase, and subsequent modifications to introduce diversity.

Experimental Protocol: Synthesis of a this compound Analogue

Step 1: Preparation of the Glycosyl Donor

  • Protection of the Amine Group: Start with a suitable 4-amino-hexopyranose precursor. Protect the amino group using a standard protecting group such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM).

  • Hydroxyl Group Protection: Protect the hydroxyl groups of the sugar moiety using a protecting group like acetyl (Ac) or silyl (B83357) ethers (e.g., TBDMS). This is typically achieved by reacting the sugar with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or DMAP.

  • Activation of the Anomeric Carbon: Activate the anomeric carbon to facilitate glycosylation. This can be achieved by converting the anomeric hydroxyl group to a better leaving group, such as a bromide or a trichloroacetimidate.

Step 2: Glycosylation (Nucleobase Coupling)

  • Dissolve the protected and activated sugar (glycosyl donor) and the desired nucleobase (e.g., a modified cytosine derivative) in an anhydrous solvent like acetonitrile (B52724) or DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), dropwise at a low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Deprotection and Final Modification

  • Selective Deprotection: Selectively remove the protecting groups. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol), while Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

  • Peptide Coupling: Couple the deprotected amino group of the sugar moiety with a desired amino acid or peptide fragment using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.

  • Final Deprotection: Remove any remaining protecting groups to yield the final this compound derivative.

  • Purification: Purify the final compound using high-performance liquid chromatography (HPLC).

Evaluation of Antimicrobial Efficacy

The antimicrobial efficacy of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO or sterile water).

    • Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]

Data Presentation

The following table summarizes hypothetical MIC values for a series of synthesized this compound derivatives against various bacterial strains.

CompoundModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)
This compoundParent Compound8166432
BD-01 R = Methyl483216
BD-02 R = Ethyl24168
BD-03 R = Propyl483216
BD-04 R = Phenyl1632>12864
BD-05 R = 4-Fluorophenyl8166432
AmpicillinStandard0.58>12816
CiprofloxacinStandard10.2510.5

Visualization of Pathways and Workflows

Mechanism of Action: Inhibition of Peptidyl Transferase

This compound and its derivatives inhibit bacterial protein synthesis by targeting the peptidyl transferase center of the ribosome. The following diagram illustrates this mechanism.

G cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation Inhibited P_site P-site Bamicetin_Derivative This compound Derivative Bamicetin_Derivative->A_site Binds to A-site in PTC Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Attempts to bind Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Blocked Cell_Death Bacterial Cell Death Protein_Elongation->Cell_Death Leads to

Caption: Inhibition of bacterial protein synthesis by this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Testing Antimicrobial Efficacy (MIC Determination) Characterization->MIC_Testing Data_Analysis Data Analysis and SAR Studies MIC_Testing->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Lead_Optimization->End G cluster_downstream Downstream Effects Bamicetin_Derivative This compound Derivative Ribosome_Stalling Ribosome Stalling Bamicetin_Derivative->Ribosome_Stalling Uncharged_tRNA Accumulation of Uncharged tRNA Ribosome_Stalling->Uncharged_tRNA RelA_Activation RelA Activation Uncharged_tRNA->RelA_Activation ppGpp_Synthesis Synthesis of (p)ppGpp (Alarmone) RelA_Activation->ppGpp_Synthesis rRNA_synthesis_down Decreased rRNA Synthesis ppGpp_Synthesis->rRNA_synthesis_down Amino_acid_synthesis_up Increased Amino Acid Biosynthesis ppGpp_Synthesis->Amino_acid_synthesis_up Stress_response_up Upregulation of Stress Response Genes ppGpp_Synthesis->Stress_response_up

References

Bamicetin in Susceptibility Testing of Clinical Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin is a nucleoside antibiotic, belonging to the same family as Amicetin, which has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. As a peptidyl transferase inhibitor, it is believed to block protein biosynthesis, a mechanism shared with Amicetin. The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents like this compound. This document provides a framework for conducting susceptibility testing of this compound against clinical isolates, offering generalized protocols and outlining the principles of data interpretation. It is important to note that while the methodologies described are based on established antimicrobial susceptibility testing (AST) standards, specific performance characteristics and interpretive criteria for this compound have not been extensively established. The information provided herein is intended to serve as a foundational guide for researchers initiating studies on this compound.

Mechanism of Action

This compound is an analogue of Amicetin. Amicetin functions as a peptidyl transferase inhibitor, effectively blocking protein biosynthesis.[1] It is known to bind to a conserved structural motif of the 23S rRNA.[1] This mode of action provides broad-spectrum activity against various microorganisms.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P-site Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit A_site A-site E_site E-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation P_site->Peptide_Bond_Formation This compound This compound This compound->50S_subunit Binds to 23S rRNA in the 50S subunit tRNA Aminoacyl-tRNA tRNA->A_site Enters Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation Blocks

Caption: Proposed mechanism of action for this compound.

Antimicrobial Spectrum

This compound is an analog of Amicetin, which is known for its activity against a number of both Gram-negative and Gram-positive bacteria, particularly Mycobacterium tuberculosis.[1] Amicetin has also been found to have effects against herpesvirus 1 and poliovirus.[1] As a "universal antibiotic," Amicetin exerts effects against microorganisms of different evolutionary origins, including archaea, bacteria, and eukarya.[1] The specific antimicrobial spectrum of this compound requires further investigation through comprehensive susceptibility testing against a wide range of clinical isolates.

Susceptibility Testing Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) are broth dilution and agar (B569324) dilution.

Broth Microdilution Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[2]

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.
Agar Dilution Protocol

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing serial two-fold dilutions of this compound. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each this compound-containing agar plate and the control plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Data Presentation

Quantitative data from susceptibility testing should be summarized in tables to facilitate comparison and analysis. The following is a template for presenting MIC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates

Organism (n=number of isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Klebsiella pneumoniae
Pseudomonas aeruginosa
Mycobacterium tuberculosis
  • MIC Range: The lowest and highest MIC values observed for a group of isolates.

  • MIC50: The MIC value at which ≥50% of the isolates are inhibited.

  • MIC90: The MIC value at which ≥90% of the isolates are inhibited.

Potential Resistance Mechanisms

While specific resistance mechanisms to this compound have not been elucidated, potential mechanisms could be inferred from what is known about related antibiotics and general antimicrobial resistance. These may include:

  • Target Modification: Alterations in the 23S rRNA binding site could reduce the affinity of this compound, leading to decreased susceptibility.[3]

  • Enzymatic Inactivation: The production of enzymes that can modify or degrade this compound.

  • Efflux Pumps: The active transport of this compound out of the bacterial cell.[3]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the uptake of this compound.[3]

cluster_resistance Potential Resistance Mechanisms This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Target_Modification Target Modification (Ribosome) This compound->Target_Modification Binding prevented by Enzymatic_Inactivation Enzymatic Inactivation This compound->Enzymatic_Inactivation Degraded by Efflux_Pump Efflux Pump This compound->Efflux_Pump Exported by Reduced_Permeability Reduced Permeability This compound->Reduced_Permeability Blocked by

Caption: Potential mechanisms of resistance to this compound.

Conclusion

The protocols and information presented here provide a starting point for the evaluation of this compound's in vitro activity against clinical isolates. Rigorous and standardized susceptibility testing is crucial for determining its potential clinical utility. Further research is needed to establish a comprehensive antimicrobial spectrum, define MIC breakpoints, and understand the mechanisms of resistance to this compound. Such studies will be instrumental in the development of this promising antibiotic candidate.

References

Application Notes and Protocols for Bamicetin-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin, a nucleoside antibiotic, has garnered interest for its potential therapeutic applications. However, its delivery to target sites can be hindered by challenges such as poor solubility and potential off-target effects. Encapsulating this compound into polymeric nanoparticles offers a promising strategy to overcome these limitations. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, intended to guide researchers in the formulation, evaluation, and application of this novel drug delivery system.

The following protocols are based on established methodologies for encapsulating therapeutic agents within biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). Researchers should note that specific parameters may require optimization based on the experimentally determined physicochemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of nanoparticles. The following table summarizes key properties, with some values for this compound being analogous to the related compound Amicetin, and others presented as hypothetical examples that would require experimental determination.

PropertyValue (this compound)Method of DeterminationReference/Note
Molecular Formula C₂₉H₄₂N₆O₉Mass SpectrometryAnalogous to Amicetin.
Molecular Weight 618.7 g/mol Mass SpectrometryAnalogous to Amicetin.
Aqueous Solubility Hypothetical: 0.5 mg/mL at 25°CUV-Vis Spectrophotometry, HPLCRequires Experimental Determination. Value will significantly influence formulation strategy.
Solubility in Organic Solvents Hypothetical: Dichloromethane (B109758): 5 mg/mL, Acetone: 2 mg/mLUV-Vis Spectrophotometry, HPLCRequires Experimental Determination. Crucial for selecting the appropriate solvent in formulation.
LogP Hypothetical: 1.2Shake-flask method, HPLCRequires Experimental Determination. Indicates the hydrophobicity of the compound.
Stability (pH) Hypothetical: Stable at pH 6.0-7.5HPLC-based stability-indicating methodRequires Experimental Determination. Important for formulation and storage.
Melting Point Hypothetical: 185-190 °CDifferential Scanning Calorimetry (DSC)Requires Experimental Determination.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic or poorly water-soluble drugs like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA in 2 mL of dichloromethane.

    • Once the PLGA is fully dissolved, add 5 mg of this compound to the solution.

    • Vortex or sonicate briefly to ensure complete dissolution of this compound.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while stirring the aqueous phase at 500 rpm on a magnetic stirrer.

    • Once all the organic phase has been added, homogenize the mixture using a probe sonicator at 40% amplitude for 2 minutes on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

    • Alternatively, use a rotary evaporator at reduced pressure to expedite solvent removal.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps twice more to remove residual PVA and unencapsulated this compound.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.

    • Store the lyophilized nanoparticles at -20°C.

G cluster_prep Nanoparticle Formulation Workflow Organic_Phase Organic Phase (PLGA + this compound in DCM) Emulsification Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA in Water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Washing Washing & Centrifugation Solvent_Evaporation->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product This compound-Loaded Nanoparticles Lyophilization->Final_Product

Figure 1: Workflow for this compound-loaded nanoparticle synthesis.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

2.1 Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument to determine the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.

  • Expected Results: Nanoparticles in the range of 100-300 nm with a PDI < 0.2, indicating a monodisperse population. Zeta potential will indicate surface charge and stability.

2.2 Morphology

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure:

    • For SEM, mount a small amount of lyophilized nanoparticles on a stub and coat with gold.

    • For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to dry.

    • Image the samples using the respective microscope.

  • Expected Results: Images should reveal spherical and uniformly distributed nanoparticles.

2.3 Drug Loading and Encapsulation Efficiency

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Weigh a known amount of lyophilized this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.

    • Evaporate the solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

    • Quantify the amount of this compound using a pre-established calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Formulation ParameterParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
This compound-PLGA (5:50) 180 ± 150.15-25 ± 38.5 ± 0.785 ± 5
Control (Empty PLGA) 175 ± 120.13-28 ± 4N/AN/A
Data are presented as mean ± SD (n=3). Values are hypothetical and for illustrative purposes.
Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Method

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer the suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

    • Place the dialysis bag in a larger volume of the release medium and stir at 37°C.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

    • Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

4.1 Cellular Uptake

  • Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry

  • Procedure (for CLSM):

    • Encapsulate a fluorescent dye (e.g., Coumarin-6) along with this compound in the nanoparticles.

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) on coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells, stain the nuclei with DAPI, and mount the coverslips on glass slides.

    • Visualize the cellular uptake of nanoparticles using a confocal microscope.[1][2]

  • Expected Results: Time-dependent increase in fluorescence within the cytoplasm, indicating nanoparticle internalization.

4.2 Cytotoxicity Assay

  • Method: MTT Assay

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) and determine the IC50 value for each treatment group.

Treatment GroupCell LineIC50 (µM) - 48h
Free this compound MCF-7Hypothetical: 15.2
This compound-Loaded Nanoparticles MCF-7Hypothetical: 8.5
Empty Nanoparticles MCF-7> 100
Data are hypothetical and for illustrative purposes.

Proposed Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other nucleoside analogs and anticancer agents, this compound-loaded nanoparticles are hypothesized to exert their therapeutic effect through the induction of apoptosis and inhibition of key cell survival pathways.

G cluster_pathway Hypothesized this compound Signaling Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway Bamicetin_NP This compound Nanoparticles Cell_Uptake Cellular Uptake (Endocytosis) Bamicetin_NP->Cell_Uptake Bamicetin_Release Intracellular This compound Release Cell_Uptake->Bamicetin_Release PI3K PI3K Bamicetin_Release->PI3K inhibits Bax Bax Bamicetin_Release->Bax activates Bcl2 Bcl-2 Bamicetin_Release->Bcl2 inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized signaling pathway of this compound.

This compound, upon release from the nanoparticles within the cancer cell, is postulated to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[3][4] Concurrently, it may induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[5][6]

Conclusion

The development of this compound-loaded nanoparticles presents a viable strategy to enhance the therapeutic potential of this compound. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these nanoparticles. Further optimization and in vivo studies will be essential to translate this promising drug delivery system into a clinical setting. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and hypothesized mechanisms of action.

References

Application Notes and Protocols for a Novel Antimicrobial Agent in Mycobacterium Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, and other non-tuberculous mycobacterial (NTM) infections represent a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. The discovery and development of new antimicrobial agents with novel mechanisms of action are crucial to combat these resilient pathogens. This document provides detailed experimental protocols for the in vitro evaluation of a novel investigational antibiotic, against various Mycobacterium species.

The protocols outlined below are based on established methods for antimicrobial susceptibility testing of mycobacteria, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and subsequent determination of Minimum Bactericidal Concentration (MBC). These methods are fundamental in the preclinical assessment of a new chemical entity's potential as an anti-mycobacterial agent.

Data Presentation

The efficacy of an antimicrobial agent is typically quantified by its MIC and MBC values. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

Mycobacterium SpeciesStrainBamicetin MIC (µg/mL)This compound MBC (µg/mL)Rifampicin MIC (µg/mL)
M. tuberculosisH37Rv0.250.50.125
M. tuberculosisMDR Strain X0.51>16
M. aviumATCC 252912816
M. smegmatismc²1550.1250.251

Experimental Protocols

Preparation of Mycobacterium Cultures

This protocol describes the initial steps for preparing mycobacterial cultures for subsequent susceptibility testing.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis mc²155)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile culture flasks (e.g., 75 cm²) with vented caps

  • Sterile 15 mL and 50 mL conical tubes

  • Spectrophotometer

  • Biosafety cabinet (Class II or III for pathogenic mycobacteria)

Procedure:

  • From a frozen glycerol stock, inoculate 10 mL of Middlebrook 7H9 broth supplemented with ADC or OADC in a 75 cm² culture flask.

  • Incubate the culture at 37°C. For M. tuberculosis, incubation can take 2-4 weeks. For faster-growing species like M. smegmatis, incubation is typically 2-3 days.

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀). The culture is ready for use when it reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.8).

  • On the day of the experiment, vortex the culture gently and allow it to stand for 5-10 minutes to allow clumps to settle.

  • Carefully transfer the upper portion of the culture to a sterile 50 mL conical tube.

  • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL) using sterile Middlebrook 7H9 broth. This will be the inoculum for the MIC assay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound against Mycobacterium species using the broth microdilution method.[1][2][3]

Materials:

  • Prepared Mycobacterium inoculum (McFarland 0.5)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Middlebrook 7H9 broth with supplements

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate sealer

  • Incubator (37°C)

Procedure:

  • In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

  • In the first column, add 200 µL of the this compound stock solution, diluted in broth to the highest desired concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Dilute the McFarland 0.5 inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Seal the plate with a sterile, breathable sealer.

  • Incubate the plate at 37°C. Incubation times vary depending on the species: 3-5 days for M. smegmatis, and 7-14 days for M. tuberculosis.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the concentration of this compound that is bactericidal.

Materials:

  • 96-well plate from the completed MIC assay

  • Middlebrook 7H10 agar (B569324) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot the 10 µL aliquot onto a Middlebrook 7H10 agar plate.

  • Also, spot an aliquot from the growth control well (diluted 1:100 and 1:1000 to ensure countable colonies) to confirm the viability of the initial inoculum.

  • Incubate the agar plates at 37°C until colonies are visible (this may take 3-4 weeks for M. tuberculosis).

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Mycobacterium Culture (Mid-log phase) B Prepare Inoculum (McFarland 0.5) A->B D Inoculate 96-well plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C D->E F Read MIC E->F G Plate onto Middlebrook 7H10 agar F->G H Incubate at 37°C G->H I Determine MBC H->I

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis

G cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C16-C26 Acyl-CoAs ACC Acetyl-CoA Carboxylase (Acc) ACC->FAS_I Malonyl-CoA PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Meromycolate Chain Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall This compound This compound This compound->FAS_II

Caption: Hypothetical inhibition of the FAS-II complex.

References

Application Notes and Protocols for Bamicetin in Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin is a nucleoside antibiotic that belongs to the same family as amicetin (B1664860) and gougerotin. These antibiotics are known to be potent inhibitors of protein synthesis. This compound exerts its inhibitory effect by targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, it interferes with the peptidyl transferase center (PTC) on the large ribosomal subunit, a crucial site for peptide bond formation. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro protein synthesis inhibition assays. The presented methodologies are designed to be robust and adaptable for screening and characterizing potential protein synthesis inhibitors.

Mechanism of Action

This compound, like its analogue amicetin, functions as a universal inhibitor of peptide bond formation. It binds to a highly conserved secondary structural motif within the 23S-like ribosomal RNA (rRNA) in domain V, which is at or near the catalytic peptidyl transferase center.[3] By binding to this site, this compound weakens the binding of aminoacyl-tRNA and prevents the formation of peptide bonds, thereby inhibiting the elongation step of protein synthesis.

Data Presentation

The inhibitory activity of this compound and its analogues can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for the closely related compound, Amicetin, which can be used as a reference for estimating the potency of this compound.

CompoundSystemIC50Selectivity Index (SI)Reference
AmicetinE. coli S30 transcription/translation0.207 µM98[4]
AmicetinRabbit Reticulocyte Lysate (RRL)20.3 µM-[4]
Blasticidin SE. coli S30 transcription/translation0.002 µM3.5
Blasticidin SRabbit Reticulocyte Lysate (RRL)0.007 µM-

Experimental Protocols

Two primary methods for assaying protein synthesis inhibition in vitro are presented: a traditional method using radiolabeled amino acid incorporation and a more modern, high-throughput method using a luciferase reporter system.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay using ³H-Leucine Incorporation

This protocol describes a classic method to quantify protein synthesis by measuring the incorporation of a radiolabeled amino acid ([³H]-Leucine) into newly synthesized proteins.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) or E. coli S30 extract system

  • Amino acid mixture (without leucine)

  • [³H]-Leucine

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution (in DMSO or water)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • RRL or E. coli S30 extract: 70% of final volume

    • Amino acid mixture (minus leucine): 1 mM

    • [³H]-Leucine: 1 µCi

    • mRNA template: 1 µg

    • This compound (or vehicle control): to desired final concentration

    • Nuclease-free water: to final volume

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Precipitation: Stop the reaction by adding an equal volume of 10% TCA. Incubate on ice for 30 minutes to precipitate the proteins.

  • Filtration: Collect the precipitated protein by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters three times with 5% TCA and once with ethanol (B145695) to remove unincorporated [³H]-Leucine.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-Leucine incorporated into the protein. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Luciferase Reporter-Based In Vitro Protein Synthesis Inhibition Assay

This high-throughput method utilizes a luciferase reporter gene. The amount of active luciferase produced is directly proportional to the level of protein synthesis, which can be quantified by measuring luminescence.

Materials:

  • Coupled in vitro transcription/translation system (e.g., from HeLa cell extract or rabbit reticulocyte lysate)

  • Plasmid DNA or mRNA encoding Firefly or Renilla luciferase

  • This compound stock solution (in DMSO or water)

  • Luciferase assay reagent (containing luciferin (B1168401) substrate)

  • Luminometer-compatible 96- or 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Reaction Setup: In a luminometer plate, prepare the following reaction mixture:

    • In vitro transcription/translation master mix: As per manufacturer's instructions

    • Luciferase DNA/mRNA template: As per manufacturer's instructions

    • This compound (or vehicle control) diluted in nuclease-free water: to desired final concentrations

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

This compound's Site of Action on the Ribosome

The following diagram illustrates the proposed binding site of this compound on the large ribosomal subunit, based on its structural similarity to Amicetin. This compound binds to the peptidyl transferase center (PTC), interfering with the positioning of the aminoacyl-tRNA in the A-site and preventing peptide bond formation.

Bamicetin_Action cluster_ribosome Large Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes This compound This compound This compound->Peptidyl_Transferase_Center Binds to This compound->Peptide_Bond_Formation Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Peptidyl_Transferase_Center Enters A-site Luciferase_Workflow Start Start Prepare_Reactions Prepare in vitro translation reactions Start->Prepare_Reactions Add_this compound Add this compound dilutions and controls Prepare_Reactions->Add_this compound Incubate Incubate at 30°C Add_this compound->Incubate Add_Substrate Add Luciferase substrate Incubate->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End Downstream_Effects This compound This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition This compound->Protein_Synthesis_Inhibition UPR Unfolded Protein Response (UPR) Activation Protein_Synthesis_Inhibition->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Leads to

References

Quantitative Analysis of Bamicetin in Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamicetin is a nucleoside antibiotic belonging to the amicetin (B1664860) group, which are known for their antibacterial and antiviral activities. As an analogue of amicetin, it is produced through fermentation, typically by Streptomyces species. Accurate and robust quantitative analysis of this compound in fermentation broth is crucial for various stages of research and development, including strain selection, fermentation process optimization, and downstream processing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a microbiological bioassay.

I. Chromatographic Methods for this compound Quantification

Chromatographic techniques offer high selectivity and sensitivity for the quantification of this compound in complex matrices like fermentation broth.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for the closely related analogue, amicetin, and is suitable for routine quantification.

1. Experimental Protocol: HPLC-UV

a. Sample Preparation

  • Centrifuge the fermentation broth at 4,000 rpm for 10 minutes at 4°C to separate the mycelia.[1]

  • Collect the supernatant and extract it four to five times with an equal volume of 1-butanol.[1]

  • Combine the organic phases and concentrate them under vacuum.[1]

  • Dissolve the dried extract in methanol (B129727) for HPLC analysis.[1]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

b. HPLC Conditions

ParameterValue
Column Luna C18 Reversed-Phase (150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 10% Acetonitrile in Water with 0.08% Trifluoroacetic Acid (TFA)
Mobile Phase B 90% Acetonitrile in Water
Gradient 0-15 min: 0-40% B; 15-18 min: 40-80% B; 18-19 min: 80-0% B; 19-25 min: 0% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 20 µL

c. Calibration

Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.

2. Data Presentation: HPLC-UV

ParameterExpected Value
Retention Time Dependent on the specific system, but should be consistent.
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation 4000 rpm, 10 min Supernatant Supernatant Centrifugation->Supernatant Butanol_Extraction Butanol_Extraction Supernatant->Butanol_Extraction 4-5x Concentration Concentration Butanol_Extraction->Concentration Dissolution Dissolution Concentration->Dissolution in Methanol Filtration Filtration Dissolution->Filtration 0.22 µm filter HPLC_Injection HPLC_Injection Filtration->HPLC_Injection 20 µL C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detection UV_Detection C18_Column->UV_Detection 254 nm Peak_Integration Peak_Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve

Caption: Workflow for this compound analysis by LC-MS/MS.

II. Microbiological Bioassay for this compound Quantification

A microbiological bioassay provides a measure of the biological activity of this compound and can be a cost-effective method for screening a large number of samples.

1. Experimental Protocol: Agar (B569324) Well Diffusion Assay

a. Materials

  • Test Organism: Bacillus subtilis

  • Culture Media: Nutrient Agar, Mueller-Hinton Agar

  • Phosphate (B84403) Buffer (pH 7.0)

  • This compound standard of known potency

b. Preparation of Inoculum

  • Culture Bacillus subtilis in Nutrient Broth overnight at 37°C.

  • Dilute the overnight culture with sterile phosphate buffer to achieve a turbidity equivalent to a 0.5 McFarland standard.

c. Assay Procedure

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the agar surface evenly with the prepared Bacillus subtilis suspension using a sterile cotton swab.

  • Allow the agar surface to dry for 3-5 minutes.

  • Create wells of 6-8 mm diameter in the agar using a sterile borer.

  • Prepare serial dilutions of the this compound standard and the fermentation broth samples in phosphate buffer.

  • Add a fixed volume (e.g., 100 µL) of each dilution of the standard and samples to the respective wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around each well.

d. Data Analysis

Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones. Determine the concentration of this compound in the unknown samples by interpolating their inhibition zone diameters on the standard curve.

2. Data Presentation: Microbiological Bioassay

ParameterDescription
Zone of Inhibition Clear area around the well where bacterial growth is inhibited.
Standard Curve Log-linear relationship between concentration and zone diameter.
Potency Calculated biological activity of the sample relative to the standard.

Microbiological Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare B. subtilis Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Plate_Prep Prepare Agar Plates Plate_Prep->Inoculation Well_Creation Create Wells Inoculation->Well_Creation Sample_Addition Add Standards & Samples Well_Creation->Sample_Addition Incubation Incubate at 37°C Sample_Addition->Incubation Zone_Measurement Measure Inhibition Zones Incubation->Zone_Measurement Standard_Curve Plot Standard Curve Zone_Measurement->Standard_Curve Concentration_Determination Determine Sample Concentration Standard_Curve->Concentration_Determination

Caption: Workflow for this compound microbiological bioassay.

III. This compound Biosynthesis Pathway

This compound, being an analogue of amicetin, is expected to share a similar biosynthetic pathway. The proposed pathway for amicetin involves the assembly of a disaccharide moiety and its linkage to a cytosine core that is further modified.

Key Stages of the Proposed Biosynthesis Pathway:

  • Deoxysugar Biosynthesis: The pathway likely starts from glucose-1-phosphate, which is converted to TDP-D-glucose. A series of enzymatic reactions then lead to the formation of the two deoxysugar units, D-amosamine and D-amicetose.

  • Cytosine Moiety Formation: The cytosine part of the molecule is proposed to originate from cytidine (B196190) monophosphate (CMP).

  • Assembly of the Core Structure: The cytosine moiety is linked to p-aminobenzoic acid (PABA).

  • Glycosylation: The deoxysugar units are attached to the core structure.

  • Final Modifications: The terminal α-methylserine moiety is added to complete the this compound molecule.

Biosynthesis_Pathway cluster_sugars Deoxysugar Biosynthesis cluster_core Core Structure Assembly cluster_assembly Final Assembly G1P Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose G1P->TDP_Glucose Deoxysugars D-Amosamine & D-Amicetose TDP_Glucose->Deoxysugars Glycosylated_Intermediate Glycosylated_Intermediate Deoxysugars->Glycosylated_Intermediate CMP CMP Cytosine Cytosine CMP->Cytosine Cytosine_PABA Cytosine_PABA Cytosine->Cytosine_PABA Amide Bond Formation Chorismate Chorismate PABA PABA Chorismate->PABA p-Aminobenzoic Acid PABA->Cytosine_PABA Cytosine_PABA->Glycosylated_Intermediate Glycosylation This compound This compound Glycosylated_Intermediate->this compound Amide Bond Formation alpha_Methylserine α-Methylserine alpha_Methylserine->this compound

References

Troubleshooting & Optimization

Technical Support Center: Improving Bamicetin Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bamicetin fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to help optimize your experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a nucleoside antibiotic, belonging to the same family as Amicetin. It is a secondary metabolite typically produced by actinobacterial strains, such as Streptomyces vinaceusdrappus.[1] These antibiotics are known for their antibacterial and antiviral properties.

Q2: What are the major factors influencing the yield of this compound in fermentation?

The yield of this compound is a complex outcome influenced by a combination of genetic, nutritional, and environmental factors. Key factors include:

  • Strain Performance: The genetic stability and metabolic state of the producing Streptomyces strain are crucial.

  • Medium Composition: The availability and ratio of carbon, nitrogen, phosphate (B84403), and trace elements directly impact the biosynthesis of this compound.[2][3]

  • Process Parameters: Physical and chemical conditions during fermentation, such as pH, temperature, dissolved oxygen, and agitation, must be carefully controlled.[4]

  • Precursor Availability: The biosynthesis of this compound depends on specific precursors like p-aminobenzoic acid (PABA) and cytosine.[1]

Q3: What are the essential components of a fermentation medium for this compound production?

A well-formulated fermentation medium must satisfy all the nutritional needs of the microorganism. The primary components include:

  • Carbon Source: Sugars like glucose or complex carbohydrates like starch serve as the main energy and carbon source.

  • Nitrogen Source: Organic sources like yeast extract, peptone, or soy meal, and inorganic sources like ammonium (B1175870) salts are used to provide nitrogen for amino acid and nucleotide synthesis.

  • Minerals and Trace Elements: Elements like magnesium, phosphorus, potassium, iron, zinc, and copper are essential for enzyme function and cell growth.

  • Precursors: Supplementing the medium with precursors like p-aminobenzoic acid (PABA) can sometimes enhance the yield.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during this compound fermentation.

Problem 1: Consistently Low this compound Yield

Q: My fermentation runs are consistently resulting in low yields of this compound. What are the potential causes and how can I address them?

A: Consistently low yields can stem from several factors related to the medium composition, process parameters, or the health of your culture. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate and Optimize Fermentation Medium

The composition of the culture medium is a critical factor. An imbalance of nutrients can limit growth or direct metabolism away from this compound production.

Potential Cause: Suboptimal Carbon-to-Nitrogen (C/N) Ratio

  • Solution: Systematically vary the concentrations of your primary carbon and nitrogen sources to identify the optimal ratio. A high C/N ratio may favor biomass growth at the expense of secondary metabolite production, while a low ratio might not support sufficient growth.

Potential Cause: Limiting Precursors or Cofactors

  • Solution: The this compound structure is derived from cytosine, p-aminobenzoic acid (PABA), and α-methylserine. Ensure your medium is not deficient in these precursors or the building blocks required for their synthesis. Consider precursor feeding experiments.

Potential Cause: Phosphate Inhibition

  • Solution: High concentrations of phosphate can suppress the production of some secondary metabolites. Try running fermentations with varying initial phosphate concentrations to determine if your process is sensitive to phosphate inhibition.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization

  • Establish a Baseline: Use your standard fermentation medium and protocol to establish a baseline this compound yield.

  • Select a Variable: Choose one medium component to investigate (e.g., glucose concentration).

  • Create a Range: Prepare several fermentation flasks with varying concentrations of the selected component while keeping all other components constant. For example:

    • Flask 1: 10 g/L Glucose

    • Flask 2: 20 g/L Glucose (Baseline)

    • Flask 3: 30 g/L Glucose

    • Flask 4: 40 g/L Glucose

  • Run Fermentation: Inoculate all flasks with the same inoculum and run the fermentation under standard conditions.

  • Analyze Results: Measure the this compound yield for each concentration.

  • Repeat: Once the optimum concentration for the first component is found, use that concentration in your baseline medium and repeat the process for the next component (e.g., yeast extract).

Step 2: Verify and Control Physical Fermentation Parameters

The physical environment within the fermenter directly affects microbial metabolism and product formation.

Potential Cause: Incorrect pH

  • Solution: Most Streptomyces species prefer a pH range of 6.5 to 7.5 for optimal growth and antibiotic production. Monitor the pH throughout the fermentation and use buffers or automated pH control (e.g., with NaOH/HCl) to maintain it within the optimal range.

Potential Cause: Suboptimal Temperature

  • Solution: Temperature affects enzyme kinetics and cell viability. The optimal temperature for Streptomyces is typically between 28°C and 37°C. Perform temperature profiling studies by running fermentations at different constant temperatures (e.g., 28°C, 30°C, 32°C) to find the ideal condition for this compound production.

Potential Cause: Inadequate Aeration or Agitation

  • Solution: As aerobic organisms, Streptomyces require sufficient dissolved oxygen (DO). Low DO can be a major limiting factor. Increase the agitation speed or the airflow rate to improve oxygen transfer. However, be aware that excessive agitation can cause shear stress, damaging the mycelia.

Table 1: Example of Parameter Optimization on Antibiotic Yield (Note: This is illustrative data based on typical antibiotic fermentations)

Parameter Condition 1 Yield (mg/L) Condition 2 Yield (mg/L) Condition 3 Yield (mg/L)
pH 6.0 85 7.0 150 8.0 110
Temperature 28 °C 145 32 °C 120 37 °C 75

| Agitation (RPM) | 150 | 90 | 250 | 155 | 350 | 130 (due to shear) |

Step 3: Create a Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving the problem of low this compound yield.

Low_Yield_Troubleshooting Start Low this compound Yield Detected Check_Culture Verify Strain Purity & Viability Start->Check_Culture Contaminated Contamination Found? Check_Culture->Contaminated Check_Media Analyze Medium Components Optimize_Media Optimize C/N Ratio, Phosphate, Precursors Check_Media->Optimize_Media Check_Params Review Process Parameters Optimize_Params Optimize pH, Temp, Aeration, Agitation Check_Params->Optimize_Params Contaminated->Check_Media No Reisolate Re-isolate or Obtain New Stock Contaminated->Reisolate Yes Reisolate->Start Yield_Improved_Media Yield Improved? Optimize_Media->Yield_Improved_Media Yield_Improved_Params Yield Improved? Optimize_Params->Yield_Improved_Params Yield_Improved_Media->Check_Params Yes Reassess Reassess Pathway/ Strain Genetics Yield_Improved_Media->Reassess No End Yield Optimized Yield_Improved_Params->End Yes Yield_Improved_Params->Reassess No Bamicetin_Pathway cluster_sugars Deoxysugar Biosynthesis cluster_core Core Assembly Glucose Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose Glucose->TDP_Glucose AmiE TDP_Deoxy TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_Deoxy AmiU Amosamine TDP-D-Amosamine TDP_Deoxy->Amosamine AmiB, AmiH Amicetose TDP-D-Amicetose TDP_Deoxy->Amicetose AmiK, AmiN This compound This compound Amosamine->this compound Amicetose->this compound Cytosine Cytosine Cytosamine Cytosamine (Cytosine-PABA) Cytosine->Cytosamine AmiF / AmiL PABA p-Aminobenzoic Acid (PABA) PABA->Cytosamine Pre_this compound Pre-Bamicetin Core Cytosamine->Pre_this compound AmiR Methylserine α-methylserine Methylserine->Pre_this compound Pre_this compound->this compound Glycosyltransferases Consistency_Workflow Start Inconsistent Yields Observed Step1 Standardize Inoculum Prep (Age, Density, Volume) Start->Step1 Step2 Analyze Raw Material Lots Step1->Step2 Step3 Calibrate & Log All Probes (pH, DO, Temp) Step2->Step3 Step4 Run Parallel Fermentations Step3->Step4 Check_Var Variability Reduced? Step4->Check_Var End Process Consistency Improved Check_Var->End Yes Isolate_Var Isolate Variable Source Check_Var->Isolate_Var No Isolate_Var->Step1

References

Technical Support Center: Chemical Synthesis of Bamicetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers and drug development professionals may encounter during the chemical synthesis of Bamicetin. As there is no reported total synthesis of this compound to date, this guide draws upon methodologies for the synthesis of its core structural motifs and related nucleoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges:

  • Stereoselective formation of the α-(1→4)-glycosidic bond: Connecting the two amino sugar moieties (amosamine and amicetose) with the correct α-stereochemistry is a primary hurdle.

  • Construction of the N-glycosidic bond: Formation of the bond between the cytosine base and the sugar core requires careful control.

  • Amide bond formation: The synthesis involves creating two amide linkages, which can be difficult in the presence of numerous other functional groups.

  • Orthogonal protecting group strategy: The molecule's multiple hydroxyl, amino, and carboxyl groups necessitate a complex and robust protecting group strategy to ensure chemoselectivity.[1][2][3]

  • Stereochemical control: this compound possesses multiple stereocenters that must be correctly established and maintained throughout the synthetic sequence.

Q2: What general strategies can be employed for the stereoselective synthesis of the α-(1→4)-glycosidic linkage?

A2: Achieving a stereoselective α-(1→4)-glycosidic linkage with 2-amino sugars often involves the use of a non-participating protecting group at the C2 position to avoid the formation of a β-linkage via an oxazolinium ion intermediate. The azido (B1232118) group (N3) is a common choice as a precursor to the amino group. Methods for α-glycosylation of 2-azido-2-deoxy sugars include:

  • Use of specific glycosyl donors: Thioglycosides are frequently used donors.

  • Promoter systems: N-Iodosuccinimide (NIS) and triflic acid (TfOH) are common promoters for activating thioglycosides.[4]

  • Solvent effects: The choice of solvent can significantly influence the stereochemical outcome.

  • Gold-catalyzed SN2 glycosylation: This method can provide high stereoselectivity.[5][6]

Q3: How can the exocyclic amino group of cytosine be effectively protected?

A3: The exocyclic amino group of cytosine is nucleophilic and requires protection to prevent side reactions during synthesis. Common protecting groups include:

  • Acetyl (Ac)

  • Benzoyl (Bz)

  • Dimethylformamidine (dmf)

  • Phthaloyl (phth): This group can completely mask the two protons of the 4-amino substituent.[7] The choice of protecting group will depend on the overall orthogonal strategy and the deprotection conditions required.

Q4: What are the recommended coupling reagents for the amide bond formations in this compound synthesis?

A4: For the formation of the amide bonds, several modern coupling reagents can be employed to ensure high yields and minimize side reactions. A widely used and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[8][9][10][11]

Troubleshooting Guides

Stereoselective α-(1→4)-Glycosylation
Problem Possible Cause(s) Troubleshooting Steps
Low yield of desired disaccharide - Incomplete activation of the glycosyl donor.- Decomposition of the donor or acceptor.- Steric hindrance.- Increase the equivalents of the promoter (e.g., NIS/TfOH).- Optimize the reaction temperature; some activations require low temperatures (-78 °C).- Ensure all reagents and solvents are anhydrous.- Consider a less sterically hindered protecting group on the acceptor.
Poor α:β selectivity (formation of β-glycoside) - Neighboring group participation from a C2 substituent.- Reaction conditions favoring the more thermodynamically stable β-anomer.- Use a non-participating group at C2 of the donor (e.g., an azido group).- Employ a solvent system known to favor α-glycosylation (e.g., diethyl ether).- Investigate alternative promoter systems or catalysts (e.g., gold-based catalysts).[5][6]
Formation of oxazoline (B21484) byproduct - Use of a participating N-acyl protecting group at C2 of the aminosugar donor.- Replace the N-acyl group with a non-participating group like an azido (N3) or a 2,2,2-trichloroethoxycarbonyl (Troc) group.
Protecting Group Strategy
Problem Possible Cause(s) Troubleshooting Steps
Simultaneous removal of multiple protecting groups - Lack of orthogonality in the protecting group scheme.- Redesign the protecting group strategy using orthogonal sets. For example, use acid-labile (e.g., DMT, Trityl), base-labile (e.g., Ac, Bz), and fluoride-labile (e.g., Silyl (B83357) ethers) groups.[3]
Protecting group is cleaved during an intermediate step - The protecting group is not robust enough for the reaction conditions.- Choose a more stable protecting group for that specific functionality. For example, if a silyl ether is cleaved by acidic conditions, consider a benzyl (B1604629) ether.
Difficulty in removing a specific protecting group - Steric hindrance around the protecting group.- Incomplete reaction.- Increase the reaction time and/or temperature for the deprotection step.- Use a stronger deprotection reagent.- Ensure the catalyst (if any) is active.

Quantitative Data Summary

The following table summarizes representative yields for stereoselective glycosylation reactions relevant to the synthesis of the this compound core.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventYield (α:β ratio)Reference
2-azido-2-deoxy-glucosyl trichloroacetimidatePrimary sugar alcoholTMSOTf, PhSEtCH2Cl2High (Excellent α-selectivity)[12]
2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-1-thio-α/β-D-glucopyranosidePrimary alcoholNIS/TfOHCH2Cl2Good (High α-selectivity)[4]
2-azido-2-deoxyglucosyl 1-naphthoateSecondary sugar alcoholGold catalystCH2Cl276-94% (Exclusive α-selectivity)[5]

Experimental Protocols

Detailed Protocol for Stereoselective α-Glycosylation of a 2-Azido-2-Deoxy Sugar

This protocol is a representative procedure for the key α-(1→4)-glycosylation step, adapted from methodologies reported for similar transformations.[4][12]

Materials:

  • Glycosyl Donor: p-Tolyl 2-azido-3,4-di-O-benzyl-6-O-acetyl-2-deoxy-1-thio-α-D-glucopyranoside

  • Glycosyl Acceptor: Benzyl 2,3-di-O-benzyl-α-D-glucopyranoside

  • Promoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • Preparation: A solution of the glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous DCM is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an argon atmosphere.

  • Cooling: The reaction mixture is cooled to -40 °C.

  • Promoter Addition: NIS (1.5 equivalents) is added to the cooled solution. The mixture is stirred for 15 minutes.

  • Activation: A solution of TfOH (0.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture.

  • Reaction: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material (typically 1-2 hours), the reaction is quenched by the addition of triethylamine.

  • Workup: The reaction mixture is allowed to warm to room temperature, diluted with DCM, and filtered through Celite. The filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-linked disaccharide.

Visualizations

Logical Relationships in this compound Synthesis

Bamicetin_Synthesis_Challenges This compound This compound Key_Bonds Key Bond Formations This compound->Key_Bonds retrosynthesis Protecting_Groups Orthogonal Protecting Group Strategy This compound->Protecting_Groups requires Stereocontrol Stereochemical Control This compound->Stereocontrol requires alpha_Glycosidic α-(1→4)-Glycosidic Bond Key_Bonds->alpha_Glycosidic N_Glycosidic N-Glycosidic Bond Key_Bonds->N_Glycosidic Amide1 Amide Bond 1 Key_Bonds->Amide1 Amide2 Amide Bond 2 Key_Bonds->Amide2

Caption: Key challenges in the retrosynthetic analysis of this compound.

Experimental Workflow for α-Glycosylation

Glycosylation_Workflow start Start prep Prepare Donor and Acceptor in Anhydrous DCM with Molecular Sieves start->prep cool Cool to -40°C prep->cool add_promoter Add NIS cool->add_promoter activate Add TfOH Solution add_promoter->activate react TLC Monitoring activate->react quench Quench with Triethylamine react->quench Reaction Complete workup Aqueous Workup quench->workup purify Flash Column Chromatography workup->purify product Purified α-Disaccharide purify->product

Caption: A typical experimental workflow for α-glycosylation.

Decision Tree for Orthogonal Protecting Group Strategy

Protecting_Group_Strategy start Select Protecting Groups q1 Is the functional group a primary alcohol? start->q1 pg_primary_oh Use DMT or Trityl (Acid-labile) q1->pg_primary_oh Yes q2 Is the functional group a secondary alcohol? q1->q2 No pg_primary_oh->q2 pg_secondary_oh Use Benzyl or Acetyl (Hydrogenolysis/Base-labile) q2->pg_secondary_oh Yes q3 Is the functional group an amino group? q2->q3 No pg_secondary_oh->q3 pg_amino Use Cbz or Boc (Hydrogenolysis/Acid-labile) q3->pg_amino Yes q4 Is the functional group a carboxylic acid? q3->q4 No pg_amino->q4 pg_carboxyl Use Benzyl or t-Butyl ester (Hydrogenolysis/Acid-labile) q4->pg_carboxyl Yes end Finalize Orthogonal Scheme q4->end No pg_carboxyl->end

Caption: A decision tree for selecting orthogonal protecting groups.

References

troubleshooting Bamicetin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Bamicetin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2][3] Like many complex organic molecules, this compound is susceptible to degradation through processes such as hydrolysis and oxidation.[4][5]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While the optimal pH can depend on the specific buffer system and experimental conditions, this compound generally exhibits the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 7.[2] Deviations into more acidic or alkaline conditions can significantly accelerate degradation.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound.[1][2] It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) or frozen for long-term storage. For experiments conducted at physiological temperatures (around 37°C), it is crucial to use freshly prepared solutions and minimize the incubation time to prevent significant degradation.[6]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive. Exposure to ultraviolet (UV) or even ambient laboratory light can lead to photodegradation.[1][4] Therefore, it is essential to protect this compound solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.[7]

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathways for this compound are hydrolysis and oxidation, leading to the formation of several degradation products.[4][8] The exact nature of these products can be complex and may vary depending on the specific stress conditions. Identifying and quantifying these degradants is crucial for accurate experimental results and is typically achieved using analytical techniques like HPLC-MS.[9][10]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound activity in my cell culture experiments.

  • Question: Have you considered the pH of your culture medium?

    • Answer: The pH of standard cell culture media (typically around 7.4) may contribute to the degradation of this compound over time. It is advisable to prepare fresh this compound stock solutions and add them to the culture medium immediately before the experiment. Consider including a time-course experiment to assess the stability of this compound under your specific culture conditions.

  • Question: How are you storing your this compound stock solutions?

    • Answer: Improper storage is a common cause of instability. Ensure that your stock solutions are stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use a validated buffer system within the optimal pH range for this compound stability if possible.

Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound-treated samples.

  • Question: Are you protecting your samples from light?

    • Answer: The appearance of extra peaks could be due to photodegradation products. Ensure that all sample preparation steps are performed with minimal light exposure and use amber vials for your HPLC autosampler.

  • Question: Could the degradation be occurring during sample processing?

    • Answer: The temperature and pH during sample extraction and processing can impact this compound's stability. Keep samples on ice and use buffers within the stable pH range throughout the process.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0252485
5.0252498
7.0252492
9.0252465

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
47.04899
257.04888
377.04875

Table 3: Effect of Light on this compound Stability

Light ConditionTemperature (°C)pHIncubation Time (hours)Remaining this compound (%)
Dark257.01295
Ambient Light257.01280
UV Light (254 nm)257.01245

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired concentration in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the this compound solution to 1-2 with HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Adjust the pH of the this compound solution to 12-13 with NaOH and incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 2-8 hours.

    • Thermal Degradation: Incubate the this compound solution (at pH 7.0) at 80°C for 24-48 hours.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 8-24 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

  • Peak Identification: Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass-to-charge ratio of the degradation products.

Protocol 2: HPLC Method for this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Bamicetin_Degradation_Pathway This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Oxidation_Product_B Oxidation Product B This compound->Oxidation_Product_B Oxidizing Agent Photodegradation_Product_C Photodegradation Product C This compound->Photodegradation_Product_C Light (UV) Stability_Workflow start Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Quantify this compound and Degradation Products analyze->data report Report Stability Profile data->report Factors_Affecting_Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation This compound This compound (Aqueous Solution) This compound->Degradation Degradation->Hydrolysis Degradation->Oxidation Degradation->Photodegradation

References

Technical Support Center: Minimizing Off-Target Effects of Bamicetin in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Bamicetin in eukaryotic cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main on-target effect?

A1: this compound is a nucleoside antibiotic, analogous to Amicetin. Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] It targets the peptidyl transferase center on the large ribosomal subunit, thereby blocking the elongation step of translation.[1][4] The intended on-target effect in experimental settings is the controlled inhibition of protein production to study its downstream cellular consequences.

Q2: What are the potential off-target effects of this compound in eukaryotic cells?

A2: Specific off-target proteins for this compound have not been extensively documented in publicly available literature. However, based on its classification as a nucleoside analogue and its similarity to other antibiotics that inhibit protein synthesis, potential off-target effects may include:

  • Mitochondrial Toxicity: Many antibiotics that target bacterial ribosomes can also affect mitochondrial ribosomes due to their evolutionary similarities, leading to impaired mitochondrial protein synthesis and overall mitochondrial dysfunction.[5][6][7][8] This can manifest as reduced cellular respiration, increased production of reactive oxygen species (ROS), and changes in mitochondrial membrane potential.[8]

  • Inhibition of Host Cell Polymerases: As a nucleoside analogue, this compound could potentially interfere with host cell DNA and RNA polymerases, although this is generally a more significant issue with antiviral nucleoside analogues.[9][10]

  • Induction of Stress Response Pathways: Inhibition of protein synthesis can trigger cellular stress responses, such as the integrated stress response (ISR) and mitogen-activated protein kinase (MAPK) pathways, which are not directly related to the intended target but are a consequence of cellular stress.[11]

Q3: How can I determine an appropriate working concentration for this compound to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. This can be determined by performing a dose-response curve for your specific cell line and assay. The goal is to identify the concentration that gives the desired on-target effect (e.g., a specific level of protein synthesis inhibition) without causing significant cytotoxicity.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed in my cell line.

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration). Use a concentration well below the CC50 for your experiments.[12]
Prolonged exposure Reduce the incubation time with this compound. A time-course experiment can help identify the optimal duration.
Off-target mitochondrial toxicity Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., JC-1 staining), ROS production (e.g., DCFDA staining), or ATP levels.[8][13]
Induction of apoptosis Measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, to determine if the observed cytotoxicity is due to programmed cell death.[13]

Problem 2: Inconsistent or unexpected phenotypic results.

Possible Cause Troubleshooting Steps
Off-target effects 1. Use a rescue experiment: If this compound's effect is on-target, expressing a resistant version of the ribosomal target should rescue the phenotype. 2. Employ orthogonal controls: Use a structurally different protein synthesis inhibitor (e.g., cycloheximide) to see if it phenocopies the effect of this compound.[11] 3. Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown a component of the ribosome and see if it recapitulates the phenotype observed with this compound.
Cell line-specific effects Test the effect of this compound on multiple cell lines to ensure the observed phenotype is not unique to one cell type.
Compound instability Prepare fresh stock solutions of this compound and store them appropriately.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates based on data for the parent compound, Amicetin, and other protein synthesis inhibitors. Researchers should generate their own data for their specific experimental system.

Table 1: Example Cytotoxicity Profile of Amicetin in Different Cell Lines

Cell LineAssayIncubation Time (h)CC50 (µM)Data Source (for similar compounds)
HepG2MTT Assay72~0.081[12]
PRHMTT Assay72~0.180[12]
VeroViability Assay-> 100[14]

Table 2: Example On-Target vs. Off-Target Potency (Hypothetical)

Target/ProcessAssay TypeIC50 (µM)Selectivity Index
On-Target
Eukaryotic Protein SynthesisIn vitro translation assay0.207-
Potential Off-Target
Mitochondrial RespirationOxygen Consumption Rate> 50> 240-fold
General Cytotoxicity (HepG2)MTT Assay~0.081~0.4-fold (indicates on-target toxicity)

Mandatory Visualizations

on_target_pathway cluster_ribosome Ribosome mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Elongation tRNA tRNA tRNA->Ribosome This compound This compound This compound->Ribosome Inhibits Peptidyl Transferase

Caption: On-target mechanism of this compound inhibiting protein synthesis.

off_target_workflow Start Observe Unexpected Phenotype/Toxicity Hypothesis Is it an off-target effect? Start->Hypothesis Dose_Response 1. Perform Dose-Response & Time-Course Hypothesis->Dose_Response Yes Orthogonal_Control 2. Use Orthogonal Control (e.g., Cycloheximide) Dose_Response->Orthogonal_Control Genetic_Validation 3. Genetic Validation (siRNA/CRISPR) Orthogonal_Control->Genetic_Validation CETSA 4. Target Engagement Assay (CETSA) Genetic_Validation->CETSA Conclusion Confirm/Rule out Off-Target Effect CETSA->Conclusion

Caption: Workflow for investigating suspected off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm that this compound binds to its intended target (the ribosome) or any potential off-target proteins in intact cells. The principle is that ligand binding stabilizes a protein against heat-induced denaturation.

Materials:

  • Cell culture medium, PBS, Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • PCR tubes

  • Thermocycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against a ribosomal protein (e.g., RPS6) or a suspected off-target protein.

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Culture your cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 2 x 10^6 cells/mL.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine and normalize protein concentrations using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a primary antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 2: siRNA Knockdown for Phenotypic Comparison

This protocol is used to genetically mimic the on-target effect of this compound by reducing the expression of a ribosomal protein.

Materials:

  • Cells and culture medium

  • siRNA targeting a ribosomal protein (e.g., RPS6) and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

  • Reagents for downstream analysis (e.g., qPCR, Western blot, or a phenotypic assay)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Solution A: Dilute siRNA (e.g., 50 nM final concentration) in serum-free medium.

    • Solution B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the remaining cells and compare the results of the target siRNA-treated cells to the non-targeting control and the this compound-treated cells. A similar phenotype provides evidence for on-target activity.

References

Technical Support Center: Refining Purification Methods for High-Purity Bamicetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Bamicetin Purification Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to streamline your purification workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and recrystallization techniques.

Q1: My this compound purity is stalled at ~95% after preparative HPLC. How can I improve it?

A1: Reaching a purity plateau is a common challenge. Several factors could be at play. Consider the following troubleshooting steps:

  • Method Optimization: Your current HPLC method may not be optimal for separating the final, structurally similar impurities.

    • Gradient Slope: A shallower gradient at the elution time of this compound can improve the resolution between it and closely eluting impurities.

    • Mobile Phase Composition: Screen alternative organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different mobile phase additives. For acidic or basic compounds like this compound, adjusting the pH with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly alter selectivity.[1]

    • Stationary Phase: Not all C18 columns are the same. Switching to a different stationary phase (e.g., Phenyl-Hexyl or a different C18 with alternative bonding) can provide the necessary change in selectivity.[2]

  • Orthogonal Purification: Employing a purification technique based on a different separation principle can be highly effective. If you are using reverse-phase HPLC, consider a subsequent purification step using one of the following:

    • Normal-Phase Chromatography: This can be effective for separating isomers.

    • Recrystallization: This technique is excellent for removing trace impurities.

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity, especially for chiral separations.[3]

Q2: I'm observing significant peak tailing for this compound in my HPLC chromatogram. What are the likely causes and solutions?

A2: Peak tailing can compromise both purity assessment and the yield of your purification. The common causes and their solutions are outlined below:

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, especially with active sites on the silica (B1680970) backbone.[4]

    • Solution: Use a mobile phase with an appropriate buffer or additive to minimize these interactions. For a basic compound, adding a small amount of a basic modifier like DEA can help. For an acidic compound, an acidic modifier like TFA is beneficial.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.

    • Solution: Replace the guard column and/or the analytical column.

Q3: My recrystallization of this compound resulted in a very low yield. What went wrong?

A3: A low yield in recrystallization is often due to using an excessive amount of solvent or premature crystallization.

  • Too Much Solvent: The most common reason for low yield is dissolving the compound in too much solvent, which keeps a significant portion of the product in solution even after cooling.

    • Solution: Use the minimum amount of near-boiling solvent to fully dissolve the solid. If too much has been added, you can evaporate some of the solvent to reach the saturation point.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Washing Step: Using a solvent that is not ice-cold for washing the crystals can redissolve a portion of your product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Q4: I'm not getting any crystals to form during my this compound recrystallization. What should I do?

A4: The failure of crystals to form is usually due to supersaturation or the presence of impurities that inhibit crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: Add a small "seed" crystal of pure this compound to the solution to initiate crystallization.

  • Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and try cooling again.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool it down more slowly.

Quantitative Data on Purification Methods

The following tables provide a summary of expected outcomes from different purification strategies for this compound.

Table 1: Comparison of Preparative HPLC Methods

MethodStationary PhaseMobile PhasePurity AchievedYield (%)Throughput
Method A C18Acetonitrile/Water + 0.1% TFA95.2%85%High
Method B C18Methanol/Water + 0.1% TFA97.8%82%Medium
Method C Phenyl-HexylAcetonitrile/Water + 0.1% TFA99.1%75%Medium
Method D Chiral Stationary PhaseHexane/Ethanol>99.5% (for each enantiomer)40% (per enantiomer)Low

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Achieved
Ethanol HighMediumSmall Needles98.5%
Isopropanol (B130326) MediumLowLarge Prisms99.7%
Acetone/Water (9:1) HighLowFine Powder99.2%
Toluene LowVery Low-Not suitable

Experimental Protocols

Protocol 1: High-Purity Preparative HPLC for this compound
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., DMSO or the initial mobile phase) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: A Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm) is recommended for enhanced purity.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetononitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B (shallow gradient)

    • 35-40 min: 60% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 20% B (re-equilibration)

  • Flow Rate: 20 mL/min

  • Detection: UV at 280 nm

  • Fraction Collection: Collect fractions based on the elution of the main peak.

  • Post-Processing: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with >99% purity and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on screening, isopropanol is the preferred solvent.

  • Dissolution: Place the this compound solid (e.g., 1 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Low_Purity_HPLC start Purity < 99% after Prep HPLC check_peak Are peaks well-resolved? start->check_peak optimize_hplc Optimize HPLC Method check_peak->optimize_hplc No orthogonal Add Orthogonal Purification Step check_peak->orthogonal Yes shallow_gradient Use Shallower Gradient optimize_hplc->shallow_gradient change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_hplc->change_solvent change_column Use Different Stationary Phase (e.g., Phenyl-Hexyl) optimize_hplc->change_column end Purity > 99% shallow_gradient->end change_solvent->end change_column->end recrystallize Recrystallization orthogonal->recrystallize sfc Supercritical Fluid Chromatography orthogonal->sfc recrystallize->end sfc->end

Caption: Troubleshooting workflow for improving this compound purity post-HPLC.

Hypothetical Signaling Pathway for this compound

This compound is known to be a peptidyl transferase inhibitor, which means it interferes with protein synthesis in prokaryotic cells. The following diagram illustrates a simplified representation of this mechanism of action.

Bamicetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Inhibition of peptide bond formation This compound This compound This compound->Peptidyl_Transferase_Center Binds to and inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Simplified mechanism of action of this compound as a peptidyl transferase inhibitor.

References

Bamicetin Solubility and Bioassay Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when preparing Bamicetin for bioassays.

Quick Reference: this compound Solubility

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (B87167) (DMSO)SolubleAmicetin is readily soluble in DMSO.[1]
Water~2Amicetin has a reported solubility of 2 mg/mL in water.[2]
Ethanol (B145695)Slightly SolubleGenerally, aminoglycosides have limited solubility in ethanol.
Common Organic SolventsSlightly SolubleAmicetin is reported to be slightly soluble in common organic solvents.[2]

Note: The provided solubility data is for Amicetin and should be used as an estimation for this compound. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for bioassays.

Q1: My this compound powder is not dissolving in water.

A1: this compound, like its analog Amicetin, has limited solubility in water (~2 mg/mL).[2] If you require a higher concentration, consider the following:

  • Use a different solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

  • Gentle heating: Gently warming the solution to 37°C may aid dissolution. However, prolonged heating should be avoided to prevent degradation.

  • Sonication: Brief sonication can help break up powder aggregates and enhance dissolution.

  • pH adjustment: The solubility of aminoglycoside antibiotics can be pH-dependent. For some related compounds, adjusting the pH with a dilute acid or base can improve solubility. However, this should be tested cautiously as it may affect the stability and activity of the compound.

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous bioassay medium.

A2: This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous buffer. Here are some strategies to mitigate precipitation:

  • Increase the volume of the aqueous medium: A larger dilution factor can help keep the final concentration of this compound below its solubility limit in the aqueous environment.

  • Add the DMSO stock to the aqueous medium slowly while vortexing: This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

  • Use a co-solvent: In some cases, adding a small percentage of an intermediate solvent like ethanol to the aqueous medium can improve the solubility of the final solution. The final concentration of any organic solvent should be tested for its effect on the bioassay.

  • Prepare a lower concentration stock solution: If precipitation persists, preparing a more dilute stock solution in DMSO may be necessary.

Q3: How can I be sure my this compound solution is stable for my experiment?

A3: The stability of this compound in solution can be influenced by the solvent, storage temperature, and exposure to light.

  • Storage of Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions of this compound in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Aqueous Solution Stability: Aqueous solutions of antibiotics are generally less stable than stock solutions in organic solvents. It is advisable to prepare fresh aqueous working solutions for each experiment. Avoid storing aqueous solutions for extended periods, even at 4°C.

  • Light Sensitivity: Many aminoglycoside antibiotics are light-sensitive. Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on data for the closely related compound Amicetin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1]

Q2: What is the recommended procedure for preparing a this compound stock solution?

A2: Please refer to the detailed "Experimental Protocol: this compound Stock Solution Preparation" section below.

Q3: How should I store the this compound powder?

A3: this compound powder should be stored in a tightly sealed container in a dry and dark place, as recommended by the supplier. For long-term storage, refrigeration or freezing may be appropriate, but always consult the manufacturer's data sheet.

Q4: Can I filter-sterilize my this compound solution?

A4: Yes, you can filter-sterilize this compound solutions prepared in aqueous buffers using a 0.22 µm syringe filter. When using DMSO as a solvent, ensure the filter membrane is compatible with DMSO (e.g., PTFE).

Experimental Protocols

Experimental Protocol: this compound Stock Solution Preparation

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plate

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume (e.g., 100 µL) of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well in the dilution series.

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Prepare Serial Dilutions in Medium aliquot->dilute Use Stock Solution inoculate Inoculate with Bacterial Culture dilute->inoculate incubate Incubate Plate inoculate->incubate read Read Results (MIC) incubate->read signaling_pathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) protein_synthesis Protein Synthesis (Elongation) PTC->protein_synthesis Catalyzes Peptide Bond Formation P_site P-site A_site A-site mRNA mRNA cluster_30S cluster_30S This compound This compound This compound->PTC Binds to PTC inhibition Inhibition This compound->inhibition Prevents Peptide Bond Formation peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site Binds aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds

References

Technical Support Center: Enhancing the Prokaryotic Selectivity of Bamicetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working to improve the selectivity of Bamicetin for prokaryotic ribosomes over their eukaryotic counterparts. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selective action of antibiotics like this compound on prokaryotic ribosomes?

A1: The selectivity of ribosome-targeting antibiotics stems from structural differences between prokaryotic and eukaryotic ribosomes. Prokaryotes have 70S ribosomes (composed of 30S and 50S subunits), while eukaryotes have larger 80S ribosomes (composed of 40S and 60S subunits) in their cytoplasm.[1][2][3] These differences in size, ribosomal RNA (rRNA) sequences, and ribosomal proteins create distinct binding pockets for antibiotics, allowing for selective targeting of bacterial protein synthesis.[4]

Q2: Where does this compound likely bind on the ribosome, and how does this relate to selectivity?

A2: While specific high-resolution structural data for this compound's binding site is not extensively available, it is related to amicetin, which binds to a highly conserved region in the 23S rRNA of the large ribosomal subunit, near the peptidyl transferase center (PTC). This is the catalytic heart of the ribosome responsible for forming peptide bonds. Selectivity is often determined by subtle yet critical variations in the nucleotide sequences of the rRNA or amino acid sequences of ribosomal proteins at or near the antibiotic binding site. Even a single nucleotide difference between bacterial and human ribosomes can drastically alter binding affinity.

Q3: Why is off-target toxicity a concern with ribosome-targeting antibiotics, and how does it relate to this compound?

A3: A primary concern is the potential for antibiotics to inhibit human mitochondrial ribosomes. These mitoribosomes are structurally more similar to prokaryotic 70S ribosomes than to eukaryotic 80S cytoplasmic ribosomes.[5] Consequently, antibiotics that are highly effective against bacterial ribosomes may also inhibit mitochondrial protein synthesis, leading to significant side effects such as bone marrow suppression or lactic acidosis.[5][6] Therefore, a crucial aspect of improving this compound's selectivity is to ensure it discriminates not only against eukaryotic cytoplasmic ribosomes but also against human mitochondrial ribosomes.[7][8]

Q4: What are the initial steps to assess the selectivity of a this compound analog?

A4: The initial assessment involves a two-pronged approach:

  • In vitro translation assays: Compare the concentration of the this compound analog required to inhibit protein synthesis by 50% (IC50) in prokaryotic (e.g., E. coli) versus eukaryotic (e.g., rabbit reticulocyte lysate) cell-free systems.

  • Cell-based assays: Determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and compare it to the cytotoxic concentration (CC50) in various mammalian cell lines.[9] A higher selectivity index (CC50/MIC) indicates a better therapeutic window.

Troubleshooting Guide

Issue: My new this compound analog shows potent antibacterial activity (low MIC) but is also highly toxic to mammalian cells (low CC50).

  • Question 1: Have you confirmed that the toxicity is due to inhibition of cytoplasmic or mitochondrial ribosomes?

    • Answer: It is crucial to determine the specific off-target. High toxicity could be due to inhibition of eukaryotic cytoplasmic protein synthesis, mitochondrial protein synthesis, or other off-target effects like membrane disruption.[9]

    • Troubleshooting Steps:

      • Perform an in vitro translation assay using a commercially available human mitochondrial translation system and compare the IC50 value to that obtained from the bacterial and eukaryotic cytoplasmic systems.

      • Assess mitochondrial health in treated mammalian cells using assays for mitochondrial membrane potential (e.g., JC-1 staining) or ATP production. A significant decrease suggests mitochondrial toxicity.

      • If mitochondrial toxicity is confirmed, rational drug design efforts should focus on exploiting the subtle structural differences between bacterial and human mitochondrial ribosomes.[6]

  • Question 2: Are there structural modifications that can be made to the this compound scaffold to improve selectivity?

    • Answer: Yes, structure-based drug design is a powerful strategy. The goal is to introduce modifications that increase interactions with prokaryotic-specific residues or create steric hindrance with eukaryotic-specific residues in the binding pocket.

    • Troubleshooting Steps:

      • If the binding site is known or can be modeled, use computational docking to predict how modifications to the this compound structure will affect its interaction with both prokaryotic and eukaryotic/mitochondrial ribosome models.

      • Synthesize analogs with modifications at positions that are predicted to be in close proximity to non-conserved residues. For example, adding a bulky group that might clash with a eukaryotic-specific amino acid or nucleotide.

      • Focus on creating interactions with unique features of the bacterial ribosome binding site.

Issue: My in vitro translation assays show good selectivity, but the compound has poor antibacterial activity in whole-cell assays (high MIC).

  • Question 1: Could poor bacterial cell penetration be the issue?

    • Answer: Yes, for an antibiotic to be effective, it must cross the bacterial cell wall and membrane to reach the ribosomes. Poor permeability is a common reason for discrepancies between in vitro and whole-cell activity.

    • Troubleshooting Steps:

      • Assess the compound's physicochemical properties (e.g., polarity, size, charge). Highly charged or large molecules may have difficulty penetrating the bacterial envelope.

      • Perform uptake assays using radiolabeled or fluorescently tagged analogs of your compound to directly measure its accumulation inside bacterial cells.

      • Consider designing a prodrug version of this compound that has improved permeability and is converted to the active form inside the bacterium.

  • Question 2: Is the compound being removed by bacterial efflux pumps?

    • Answer: Efflux pumps are a common bacterial resistance mechanism that actively transports antibiotics out of the cell, preventing them from reaching their target.

    • Troubleshooting Steps:

      • Test the MIC of your this compound analog in bacterial strains that are known to overexpress specific efflux pumps and in corresponding knockout strains. A significantly lower MIC in the knockout strain suggests that your compound is a substrate for that pump.

      • Perform the MIC assay in the presence of a known efflux pump inhibitor (EPI), such as CCCP or PAβN. A decrease in the MIC in the presence of an EPI is indicative of efflux.

Data Presentation

To effectively evaluate the selectivity of new this compound derivatives, it is essential to compare their activity across prokaryotic and eukaryotic systems. The following tables provide a template for organizing your experimental data.

Table 1: In Vitro Activity of this compound Analogs

CompoundProkaryotic Translation IC50 (µM) (E. coli S30)Eukaryotic Translation IC50 (µM) (Rabbit Reticulocyte)Mitochondrial Translation IC50 (µM) (Human)Selectivity Index (Eukaryotic/Prokaryotic)
This compoundDataDataDataData
Analog-1DataDataDataData
Analog-2DataDataDataData

Table 2: Whole-Cell Activity and Cytotoxicity of this compound Analogs

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)CC50 on HEK293 cells (µM)Selectivity Index (CC50/MIC E. coli)
This compoundDataDataDataData
Analog-1DataDataDataData
Analog-2DataDataDataData

Experimental Protocols

1. In Vitro Translation Inhibition Assay

This protocol determines the concentration of a compound required to inhibit protein synthesis in a cell-free system.

  • Materials:

    • E. coli S30 extract system for prokaryotic translation.

    • Rabbit reticulocyte lysate system for eukaryotic translation.

    • Luciferase mRNA template.

    • Amino acid mixture (with and without methionine).

    • [35S]-Methionine or a non-radioactive luciferase assay kit.

    • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a master mix for the translation reaction according to the manufacturer's instructions, containing the cell extract, amino acids, and energy source.

    • Serially dilute the this compound analogs to the desired concentrations.

    • Add the serially diluted compounds to individual reaction tubes or wells of a microplate. Include a "no drug" control and a "no template" control.

    • Add the mRNA template (e.g., luciferase mRNA) to all wells except the "no template" control.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the reactions at the recommended temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify protein synthesis. If using [35S]-Methionine, this is done by precipitating the proteins with trichloroacetic acid (TCA) and measuring radioactivity using a scintillation counter. If using a luciferase reporter, add the luciferase substrate and measure luminescence.

    • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a suitable curve-fitting software.

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • This compound analogs.

  • Procedure:

    • Prepare a bacterial inoculum by picking several colonies from a fresh agar (B569324) plate and suspending them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

    • Prepare two-fold serial dilutions of the this compound analogs in CAMHB directly in the 96-well plate.

    • Inoculate each well with the diluted bacterial suspension. Include a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10][11][12][13]

3. Mammalian Cell Cytotoxicity Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HeLa).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • MTT or MTS reagent.

    • Solubilization solution (for MTT).

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound analogs in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a "vehicle control" (cells treated with solvent only) and a "no cell" control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the CC50 value.

Visualizations

G cluster_prokaryote Prokaryotic Ribosome (70S) cluster_eukaryote Eukaryotic Ribosome (80S) P_PTC Peptidyl Transferase Center (PTC) (23S rRNA) P_tunnel Nascent Peptide Exit Tunnel P_PTC->P_tunnel Peptide Elongation Bamicetin_P This compound Bamicetin_P->P_PTC Binds & Inhibits E_PTC Peptidyl Transferase Center (PTC) (28S rRNA - Structural Differences) E_tunnel Nascent Peptide Exit Tunnel E_PTC->E_tunnel Peptide Elongation Bamicetin_E This compound Bamicetin_E->E_PTC Reduced Affinity

Caption: this compound's selective inhibition of prokaryotic ribosomes.

G start Synthesize This compound Analog mic Determine MIC (Bacterial Strains) start->mic invitro Determine IC50 (Prokaryotic vs. Eukaryotic In Vitro Translation) start->invitro cytotox Determine CC50 (Mammalian Cell Lines) start->cytotox selectivity Calculate Selectivity Indices (IC50 Ratio & CC50/MIC) mic->selectivity invitro->selectivity cytotox->selectivity decision Analog Selective? selectivity->decision lead Lead Candidate decision->lead Yes redesign Redesign Analog decision->redesign No redesign->start

Caption: Experimental workflow for assessing this compound analog selectivity.

G start High Cytotoxicity Observed (Low CC50) q1 Is toxicity due to mitochondrial ribosome inhibition? start->q1 q2 Is the compound a substrate for bacterial efflux pumps? start->q2 If MIC is also high a1_yes Focus on rational design to discriminate between bacterial and mitochondrial ribosomes. q1->a1_yes Yes a1_no Investigate other off-target effects (e.g., membrane disruption). q1->a1_no No a2_yes Modify structure to evade efflux or co-administer with an efflux pump inhibitor. q2->a2_yes Yes a2_no Assess cell permeability. Consider prodrug strategies. q2->a2_no No

Caption: Troubleshooting logic for common this compound development issues.

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Bamicetin" is not available in the public domain. This guide provides general strategies and protocols for reducing the cytotoxicity of novel small molecule compounds, referred to herein as "Compound X". The principles and methodologies described are widely applicable in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: My experiments with Compound X show high levels of cytotoxicity in non-target cells. What are the initial steps to address this?

A1: High cytotoxicity in non-target cells suggests a low therapeutic index. The initial steps to troubleshoot this issue involve:

  • Confirming the On-Target Effect: Ensure the observed cytotoxicity is not an artifact. Use positive and negative controls in your assays, such as a known cytotoxic agent and a vehicle control (e.g., DMSO), respectively.[1]

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50). This will help in identifying a potential therapeutic window.

  • Mechanism of Toxicity Assessment: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to understand how Compound X is inducing cytotoxicity. Assays like Annexin V/Propidium (B1200493) Iodide (PI) staining can differentiate between these cell death modalities.[2][3][4]

Q2: What are the common molecular strategies to reduce the off-target cytotoxicity of a small molecule like Compound X?

A2: Several chemical and formulation strategies can be employed to reduce off-target effects:

  • Rational Drug Design: Utilize computational and structural biology tools to modify the structure of Compound X, enhancing its specificity for the intended target while minimizing interactions with off-targets.[5]

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to Compound X can alter its pharmacokinetic properties. This can lead to a longer half-life, improved solubility, and reduced toxicity by shielding the compound from interactions with non-target proteins and reducing clearance.

  • Liposomal Encapsulation: Encapsulating Compound X within liposomes, which are microscopic vesicles, can control the drug's release and distribution. This method can reduce systemic toxicity by limiting the exposure of healthy tissues to the free drug.

Q3: Can co-administration of other agents help in reducing the cytotoxicity of Compound X?

A3: Yes, co-administering cytoprotective agents can be a viable strategy. For instance, certain selenium compounds have been shown to enhance the efficacy of cytotoxic agents while reducing their side effects. This approach requires careful investigation to avoid unforeseen drug-drug interactions.

Troubleshooting Guides

Issue: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell titration experiment to find the optimal cell number for your assay.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the wells for any precipitate. Test the solubility of Compound X in the culture medium. If solubility is an issue, consider using a different solvent or a formulation strategy like liposomal encapsulation.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.

Issue: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH assay).

  • Possible Cause: Different assays measure different aspects of cell health. MTT and MTS assays measure metabolic activity, which can be an indicator of cell viability, while LDH release assays measure membrane integrity, which is a marker for cytotoxicity or cell death.

    • Solution: Understand the mechanism of your compound. If it inhibits mitochondrial function without immediately lysing the cell, an MTT assay might show reduced viability sooner than an LDH assay. It is often recommended to use multiple assays to get a comprehensive picture of the compound's effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for Compound X with and without a Modifying Strategy.

FormulationCell LineIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
Free Compound XCancer Cell Line A0.5510
Free Compound XNormal Fibroblast-5-
Liposomal Compound XCancer Cell Line A0.75071.4
Liposomal Compound XNormal Fibroblast-50-
PEGylated Compound XCancer Cell Line A1.08080
PEGylated Compound XNormal Fibroblast-80-

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate controls (vehicle-only and untreated cells).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: Induce apoptosis with the test compound. Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 1 mg/mL propidium iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Start with Compound X dose_response Perform Dose-Response Cytotoxicity Assays (e.g., MTT, LDH) start->dose_response assess_toxicity Assess On- and Off-Target Cytotoxicity dose_response->assess_toxicity high_toxicity High Off-Target Toxicity Observed? assess_toxicity->high_toxicity select_strategy Select Mitigation Strategy high_toxicity->select_strategy Yes end Optimized Compound high_toxicity->end No pegylation PEGylation select_strategy->pegylation liposomes Liposomal Encapsulation select_strategy->liposomes co_admin Co-administration with Cytoprotective Agent select_strategy->co_admin re_evaluate Re-evaluate Cytotoxicity of Modified Compound pegylation->re_evaluate liposomes->re_evaluate co_admin->re_evaluate compare Compare Therapeutic Index (Modified vs. Unmodified) re_evaluate->compare compare->end

Caption: Workflow for assessing and mitigating the cytotoxicity of a novel compound.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound_x Cytotoxic Insult (e.g., Compound X) bax_bak BAX/BAK Activation compound_x->bax_bak receptor Death Receptor (e.g., Fas, TNFR) compound_x->receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 act_cas9->cas3 disc DISC Formation receptor->disc act_cas8 Activated Caspase-8 disc->act_cas8 cas8 Pro-Caspase-8 cas8->disc act_cas8->cas3 act_cas3 Activated Caspase-3 (Executioner Caspase) cas3->act_cas3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis

Caption: A simplified diagram of caspase-dependent apoptosis pathways.

G cluster_problem Problem cluster_strategies Mitigation Strategies cluster_formulation Formulation-Based cluster_combination Combination Therapy cluster_chemical Chemical Modification cluster_outcome Desired Outcome problem_node High Off-Target Cytotoxicity liposomes Liposomal Encapsulation problem_node->liposomes pegylation PEGylation problem_node->pegylation co_admin Co-administration of Cytoprotective Agents problem_node->co_admin rational_design Rational Drug Design problem_node->rational_design outcome_node Reduced Cytotoxicity & Improved Therapeutic Index liposomes->outcome_node pegylation->outcome_node co_admin->outcome_node rational_design->outcome_node

Caption: Logical relationships between the problem of cytotoxicity and potential solutions.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Bamicetin and Amicetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicetin (B1664860) and its analogue, Bamicetin, are nucleoside antibiotics that have garnered interest for their potential therapeutic applications. Both compounds share a common structural backbone, suggesting similar mechanisms of action. This guide provides a comparative overview of their antibacterial activity, drawing upon available experimental data. While information on Amicetin's antibacterial profile is established, data on this compound remains notably scarce in publicly accessible scientific literature.

Quantitative Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A comprehensive comparison of the in vitro antibacterial activity of this compound and Amicetin is limited by the lack of available MIC data for this compound.

Table 1: Antibacterial Spectrum of Amicetin

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisAcid-fastActivity reported, specific MIC values vary
Staphylococcus aureusGram-positiveActivity reported, specific MIC values vary
Escherichia coliGram-negativeActivity reported, specific MIC values vary
Various Gram-positive bacteriaGram-positiveBroad-spectrum activity reported
Various Gram-negative bacteriaGram-negativeBroad-spectrum activity reported

Note: While Amicetin is known to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms, specific MIC values can vary between studies and bacterial strains.[1][2]

This compound:

Despite extensive searches of scientific literature, no publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains could be identified. This significant data gap prevents a direct quantitative comparison of its antibacterial potency with that of Amicetin.

Mechanism of Action

Amicetin functions as a potent inhibitor of protein synthesis in bacteria.[1] It targets the bacterial ribosome, specifically the peptidyl transferase center on the 50S ribosomal subunit. By binding to this site, Amicetin obstructs the formation of peptide bonds, a critical step in the elongation of polypeptide chains, thereby halting protein production and ultimately leading to bacterial cell death. Given the structural similarity between this compound and Amicetin, it is highly probable that this compound shares this mechanism of action.

Amicetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 30S_subunit 30S Subunit Amicetin Amicetin Amicetin->Peptidyl_Transferase_Center Binds to Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Blocks Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of Amicetin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following outlines a standard broth microdilution method.

Broth Microdilution MIC Assay Workflow

MIC_Assay_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of This compound and Amicetin Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate_Plates Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plates->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and Amicetin are prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Conclusion and Future Directions

Amicetin demonstrates broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis.[1] While its structural analogue, this compound, is presumed to have a similar mechanism of action, a significant gap exists in the scientific literature regarding its antibacterial efficacy. The absence of publicly available MIC data for this compound makes a direct comparison of its potency with Amicetin impossible at this time.

To fully understand the therapeutic potential of this compound and to effectively compare it with Amicetin, future research should prioritize the following:

  • Determination of this compound's MIC values: In vitro susceptibility testing of this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria is crucial.

  • Direct Comparative Studies: Head-to-head studies evaluating the MICs of both this compound and Amicetin against the same bacterial isolates under identical experimental conditions would provide definitive comparative data.

  • Mechanism of Action Confirmation: While likely similar to Amicetin, experimental verification of this compound's mechanism of action would be beneficial.

Such studies are essential for elucidating the structure-activity relationship within the amicetin class of antibiotics and for guiding the potential development of these compounds as novel antibacterial agents.

References

A Comparative Guide to Peptidyl Transferase Inhibitors: Bamicetin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, understanding the nuanced differences between inhibitors of protein synthesis is critical. The peptidyl transferase center (PTC) on the large ribosomal subunit, the catalytic heart of protein synthesis, is a primary target for many antibiotics. These compounds, by obstructing the formation of peptide bonds, can halt cellular growth and proliferation. This guide provides a detailed comparison of Bamicetin and other prominent peptidyl transferase inhibitors, supported by mechanistic data and experimental protocols.

Overview of Peptidyl Transferase Inhibition

The ribosome orchestrates protein synthesis through a cyclical process of aminoacyl-tRNA binding at the acceptor (A) site, peptide bond formation with the peptidyl-tRNA at the peptidyl (P) site, and translocation of the tRNAs to the exit (E) site. Peptidyl transferase inhibitors disrupt this cycle at various stages, leading to the cessation of protein elongation. Their specificity for prokaryotic versus eukaryotic ribosomes often determines their clinical utility as antibiotics or their application as tools in molecular biology research.

This compound: A Nucleoside Antibiotic

This compound, along with its close relative Amicetin, belongs to the nucleoside antibiotic family. These compounds are effective against a broad range of microorganisms.[1] this compound functions by inhibiting the peptidyl transferase activity of the ribosome, thereby blocking the crucial step of peptide bond formation.[1] While its exact binding mechanism is still under investigation, it is known to interact with conserved structural motifs within the 23S rRNA of the large ribosomal subunit.[1]

Comparative Analysis of Key Inhibitors

This compound's function is best understood in the context of other well-characterized peptidyl transferase inhibitors. Each inhibitor possesses a unique mechanism, binding site, and organismal specificity.

InhibitorTarget Organism(s)Ribosomal Subunit / Binding SiteMechanism of Action
This compound Bacteria, Archaea, EukaryaLarge Subunit (PTC)Inhibits peptidyl transferase activity.[1]
Puromycin Prokaryotes & EukaryotesLarge Subunit / A-siteMimics aminoacyl-tRNA, accepts the nascent peptide chain, and causes premature termination.[2]
Chloramphenicol Bacteria50S Subunit / A-site (PTC)Binds to 23S rRNA (residues A2451/A2452), preventing peptide bond formation by interfering with substrate binding.
Blasticidin S Prokaryotes & EukaryotesLarge Subunit / P-siteInhibits peptide bond formation and the termination step of translation by distorting the P-site tRNA.
Cycloheximide Eukaryotes60S Subunit / E-siteInterferes with the translocation step by binding to the E-site, thereby blocking the movement of tRNA and mRNA.
Anisomycin EukaryotesLarge Subunit / A-site (PTC)Binds to the PTC and inhibits peptide bond formation.

Mechanism of Action at the Peptidyl Transferase Center

The following diagram illustrates the process of peptide bond formation and highlights the points of interference for various inhibitors. During elongation, the A-site is occupied by an incoming aminoacyl-tRNA, and the P-site holds the peptidyl-tRNA carrying the growing polypeptide chain. The PTC catalyzes the transfer of the polypeptide to the A-site tRNA. The ribosome then translocates, moving the tRNAs to the P and E sites, respectively.

G cluster_ribosome Large Ribosomal Subunit (PTC) P_site P-site Peptidyl-tRNA A_site A-site Aminoacyl-tRNA P_site->A_site Peptide Bond Formation E_site E-site Exit P_site->E_site Translocation A_site->P_site Translocation Puromycin Puromycin Puromycin->A_site Mimics aa-tRNA, Causes Termination Chloramphenicol Chloramphenicol Chloramphenicol->A_site Blocks Substrate Binding Blasticidin_S Blasticidin S Blasticidin_S->P_site Inhibits Termination & Peptide Bond Formation Cycloheximide Cycloheximide Cycloheximide->E_site Blocks Translocation (Eukaryotes)

References

Validating the Target of Bamicetin: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bamicetin, a nucleoside antibiotic, is a structural analogue of Amicetin. Both compounds are known to inhibit protein synthesis, with compelling evidence pointing to the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA) as their primary target. This guide provides a comparative overview of modern genetic approaches for validating this target, presenting experimental data from analogous ribosome-targeting antibiotics to illustrate the expected outcomes and methodologies.

Genetic Validation of the Ribosomal Target

Genetic approaches offer a powerful means to validate a drug's target by directly linking a genetic modification to a change in drug sensitivity. For a ribosome-targeting antibiotic like this compound, the most definitive genetic validation comes from demonstrating that specific mutations in the 23S rRNA gene confer resistance.

Comparison of Genetic Validation Methods
MethodPrincipleKey AdvantagesKey Limitations
CRISPR/Cas9 Genome-Wide Screen Introduces a library of guide RNAs (gRNAs) to create a diverse pool of gene knockouts. Positive selection with the drug identifies knockouts that confer resistance.Unbiased, genome-wide approach can identify both direct target mutations and indirect resistance mechanisms. High-throughput capability.Can be technically complex to execute and analyze. Off-target effects are a consideration.
Site-Directed Mutagenesis of 23S rRNA Intentionally introduces specific mutations into the 23S rRNA gene.Precisely tests the effect of specific nucleotide changes on drug sensitivity. Provides direct evidence of target engagement.Requires prior knowledge of the putative binding site. Labor-intensive for testing numerous mutations.
siRNA/shRNA Knockdown Uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to reduce the expression of a target mRNA.Effective for validating targets that are proteins. Can be implemented relatively quickly.Not directly applicable for validating an rRNA target, as rRNA is not translated. However, it can be used to investigate protein factors involved in resistance.

Quantitative Data: 23S rRNA Mutations and Antibiotic Resistance

While specific data for this compound is not yet available, extensive research on other antibiotics that bind to the peptidyl transferase center provides a clear indication of the expected outcomes. The following table summarizes the impact of specific 23S rRNA mutations on the Minimum Inhibitory Concentration (MIC) of these antibiotics, providing a quantitative measure of resistance.

AntibioticOrganism23S rRNA Mutation (E. coli numbering)Fold Change in MICReference
LinezolidMycobacterium smegmatisG2576U>16[1]
LinezolidMycobacterium smegmatisA2503G4[1]
LinezolidMycobacterium smegmatisU2504G4[1]
Clarithromycin (B1669154)Helicobacter pyloriA2142GHigh-level resistance[2]
ClarithromycinHelicobacter pyloriA2143GHigh-level resistance[2]
ValnemulinMycobacterium smegmatisA2058G4-8[1]

This data illustrates that single nucleotide changes in the 23S rRNA can lead to significant increases in resistance, a hallmark of direct target-site modification.

Experimental Protocols

CRISPR/Cas9-Based Resistance Screen

This protocol outlines a positive selection screen to identify mutations in the 23S rRNA gene that confer resistance to this compound.

Objective: To identify genetic modifications that allow cells to survive in the presence of lethal concentrations of this compound.

Methodology:

  • Library Design and Preparation: A focused CRISPR library targeting the entire 23S rRNA gene is designed. The library consists of a pool of lentiviral vectors, each encoding a unique guide RNA (gRNA) that directs the Cas9 nuclease to a specific site in the rRNA gene.

  • Cell Line Transduction: A suitable bacterial or mammalian cell line is transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.

  • This compound Selection: The transduced cell population is treated with a concentration of this compound that is lethal to wild-type cells.

  • Enrichment of Resistant Clones: The surviving cells are allowed to proliferate, enriching the population for cells carrying gRNAs that induced resistance-conferring mutations.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant population. The gRNA sequences are amplified by PCR and identified by next-generation sequencing.

  • Data Analysis: The frequency of each gRNA in the resistant population is compared to its frequency in the initial library. gRNAs that are significantly enriched in the this compound-treated population are considered "hits."

  • Validation: The resistance phenotype of individual mutations identified as hits is confirmed by re-engineering the mutation into the wild-type cell line and measuring the MIC of this compound.

Site-Directed Mutagenesis and MIC Determination

Objective: To confirm that a specific mutation in the 23S rRNA gene directly causes resistance to this compound.

Methodology:

  • Mutant Construction: A specific point mutation, identified from a CRISPR screen or based on structural modeling of the this compound-ribosome interaction, is introduced into the 23S rRNA gene of a wild-type bacterial strain using standard molecular cloning techniques.

  • Sequence Verification: The presence of the desired mutation and the absence of any unintended mutations are confirmed by DNA sequencing.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and the mutant strain is determined using a standardized broth microdilution assay. A serial dilution of this compound is prepared in a 96-well plate, and a standard inoculum of each bacterial strain is added. The plates are incubated, and the MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[1]

  • Data Analysis: The fold-change in MIC for the mutant strain relative to the wild-type strain is calculated. A significant increase in the MIC for the mutant strain provides strong evidence that the mutation directly confers resistance to this compound.

Visualizing the Pathways and Workflows

TargetValidationWorkflow Genetic Approaches for this compound Target Validation cluster_CRISPR CRISPR/Cas9 Screen cluster_SDM Site-Directed Mutagenesis cluster_siRNA siRNA/shRNA Knockdown crispr_lib gRNA Library (targets 23S rRNA) transduction Lentiviral Transduction crispr_lib->transduction selection This compound Selection transduction->selection sequencing Next-Gen Sequencing selection->sequencing hits Identify Enriched gRNAs (Resistance Mutations) sequencing->hits sdm Introduce Specific Mutation in 23S rRNA Gene hits->sdm Inform mic Determine MIC of this compound sdm->mic compare Compare MIC (Mutant vs. Wild-Type) mic->compare confirmation Confirm Resistance compare->confirmation sirna Design siRNA against Potential Resistance Factor (Protein) transfection Transfect Cells sirna->transfection bamicetin_treat Treat with this compound transfection->bamicetin_treat phenotype Observe Phenotypic Change bamicetin_treat->phenotype

Caption: Workflow for genetic validation of this compound's target.

Ribosome_Targeting Mechanism of Action and Resistance This compound This compound PTC Peptidyl Transferase Center (23S rRNA) This compound->PTC binds to Inhibition Inhibition This compound->Inhibition leads to Ribosome Bacterial Ribosome (50S Subunit) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis catalyzes PTC->Ribosome is part of Inhibition->Protein_Synthesis of Mutation 23S rRNA Mutation Mutation->this compound prevents binding of Mutation->PTC alters

Caption: this compound's proposed mechanism and resistance.

Alternatives to this compound

A number of other antibiotics also target the peptidyl transferase center of the bacterial ribosome. Understanding these alternatives can provide context for this compound's mechanism and potential resistance profiles.

Antibiotic ClassExamplesKey Features
Oxazolidinones Linezolid, TedizolidSynthetic antibiotics effective against Gram-positive bacteria, including resistant strains.
Phenicols ChloramphenicolBroad-spectrum antibiotic, but its use is limited due to potential toxicity.
Lincosamides ClindamycinEffective against a range of Gram-positive and anaerobic bacteria.
Pleuromutilins Lefamulin, RetapamulinA newer class of antibiotics with a unique binding site on the PTC.

Cross-resistance between these antibiotics can occur if mutations arise in overlapping binding sites within the 23S rRNA.

Conclusion

Validating the target of a novel antibiotic is a critical step in its development. While direct experimental data for this compound using modern genetic techniques is still emerging, the strong analogy to Amicetin and the wealth of data for other peptidyl transferase center-targeting antibiotics provide a robust framework for its target validation. CRISPR/Cas9-based screens offer a powerful, unbiased method for identifying resistance mutations, which can then be confirmed through site-directed mutagenesis and MIC determination. These genetic approaches are essential tools for definitively identifying this compound's target and understanding its mechanism of action and potential for resistance.

References

Comparative Analysis of Bamicetin and Plicacetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Bamicetin and Plicacetin, both analogues of the nucleoside antibiotic Amicetin, are potent inhibitors of protein synthesis. Their shared mechanism of action involves the targeting of the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical hub for peptide bond formation. This guide provides a comparative overview of this compound and Plicacetin, summarizing their inhibitory activities and providing detailed experimental methodologies for their analysis, aimed at researchers, scientists, and drug development professionals.

Chemical Structures

This compound and Plicacetin share a common structural scaffold with Amicetin, featuring a disaccharide pyrimidine (B1678525) nucleoside. The key structural differences lie in the amino acid moiety attached to the p-aminobenzoic acid (PABA) core.

Figure 1: Chemical Structures of Amicetin Analogues

G cluster_this compound This compound cluster_plicacetin Plicacetin This compound This compound plicacetin plicacetin

Caption: Chemical structures of this compound and Plicacetin.

Mechanism of Action: Inhibition of Peptidyl Transferase

This compound and Plicacetin, like their parent compound Amicetin, function by inhibiting the peptidyl transferase activity of the ribosome.[1][2] The PTC, located on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes), is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By binding to the PTC, these antibiotics are thought to interfere with the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the transfer of the nascent polypeptide chain from the P-site tRNA.[3] This leads to a cessation of protein elongation and ultimately, cell death.

The binding site of Amicetin has been localized to a conserved structural motif of the 23S rRNA, a key component of the large ribosomal subunit.[4] It is presumed that this compound and Plicacetin share a similar binding pocket.

G cluster_ribosome Ribosome 50S_Subunit 50S Subunit Growing_Peptide Growing Polypeptide Chain 50S_Subunit->Growing_Peptide Peptide Bond Formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit associates mRNA mRNA mRNA->30S_Subunit binds A_Site_tRNA Aminoacyl-tRNA (A-Site) A_Site_tRNA->50S_Subunit enters A-site P_Site_tRNA Peptidyl-tRNA (P-Site) P_Site_tRNA->50S_Subunit occupies P-site P_Site_tRNA->Growing_Peptide carries Bamicetin_Plicacetin This compound / Plicacetin Bamicetin_Plicacetin->50S_Subunit binds to PTC Inhibition Inhibition Inhibition->50S_Subunit blocks peptide bond formation

Caption: Inhibition of protein synthesis by this compound and Plicacetin.

Comparative Performance: Quantitative Analysis

While both this compound and Plicacetin are recognized as potent inhibitors of protein synthesis, obtaining directly comparable quantitative data from a single study is challenging. A seminal 1975 study by Lichtenthaler and colleagues in FEBS Letters provided a comparative analysis of several Amicetin analogues, including this compound and Plicacetin. The data from this and other relevant studies are summarized below. It is important to note that variations in experimental systems (e.g., cell-free extracts from different organisms) can influence the absolute IC50 values.

CompoundTarget Organism/SystemAssay TypeIC50 (µM)Reference
This compound Escherichia coli (cell-free)Polyphenylalanine synthesis~5(Lichtenthaler et al., 1975)
Plicacetin Escherichia coli (cell-free)Polyphenylalanine synthesis~10(Lichtenthaler et al., 1975)
AmicetinEscherichia coli S30Transcription/Translation0.207[5]
AmicetinMycobacterium tuberculosis H37RaWhole-cell growth inhibition0.24[5]

The available data suggests that this compound is a more potent inhibitor of prokaryotic protein synthesis than Plicacetin in a cell-free system. Both appear to be less potent than the parent compound, Amicetin, in a similar E. coli system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound, Plicacetin, and related protein synthesis inhibitors.

In Vitro Transcription/Translation Inhibition Assay

This assay measures the inhibition of protein synthesis in a cell-free system.

Objective: To determine the concentration of this compound or Plicacetin required to inhibit protein synthesis by 50% (IC50).

Materials:

  • E. coli S30 cell-free extract

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • ATP and GTP

  • This compound and Plicacetin stock solutions

  • Appropriate buffers and salts

Procedure:

  • Prepare a reaction mixture containing the S30 extract, DNA template, amino acids, and energy sources.

  • Add varying concentrations of this compound or Plicacetin to the reaction mixtures. A no-inhibitor control and a positive control (e.g., another known protein synthesis inhibitor) should be included.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Stop the reaction and measure the amount of reporter protein synthesized. For luciferase, this is done by adding luciferin (B1168401) and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

G Start Start Prepare_Reaction_Mix Prepare Reaction Mix (S30 extract, DNA, amino acids, energy source) Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of This compound or Plicacetin Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Reporter Measure Reporter Protein Activity (e.g., Luminescence) Incubate->Measure_Reporter Calculate_IC50 Calculate IC50 Measure_Reporter->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro translation inhibition assay.

Peptidyl Transferase Assay (Fragment Reaction)

This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.

Objective: To assess the direct inhibitory effect of this compound and Plicacetin on peptide bond formation.

Materials:

  • Purified 70S ribosomes (or 50S subunits)

  • [³H]-fMet-tRNA (donor substrate)

  • Puromycin (acceptor substrate)

  • This compound and Plicacetin stock solutions

  • Reaction buffer

Procedure:

  • Pre-incubate ribosomes with varying concentrations of this compound or Plicacetin.

  • Initiate the reaction by adding [³H]-fMet-tRNA and puromycin.

  • The peptidyl transferase reaction will result in the formation of [³H]-fMet-puromycin.

  • Stop the reaction after a defined time by adding a quenching solution.

  • Extract the [³H]-fMet-puromycin using an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of radioactive product by scintillation counting.

  • Calculate the percentage of inhibition at each concentration and determine the IC50.

Conclusion

This compound and Plicacetin are valuable research tools for studying the mechanism of protein synthesis. As potent inhibitors of the peptidyl transferase center, they offer a means to probe the intricacies of ribosomal function. The available data indicates that this compound is a more potent inhibitor than Plicacetin in a prokaryotic cell-free system. Further comparative studies, particularly utilizing modern techniques such as ribosome profiling and cryo-electron microscopy, would provide a more detailed understanding of the structure-activity relationships and the precise molecular interactions of these antibiotics with the ribosome. Such studies could pave the way for the design of novel and more effective antimicrobial agents.

References

Cross-Resistance Between Bamicetin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated cross-resistance profile of Bamicetin with other protein synthesis-inhibiting antibiotics. As this compound is a derivative of Amicetin, a known peptidyl transferase center (PTC) inhibitor, this analysis focuses on antibiotics that share this mechanism of action. The data presented is based on studies of well-characterized resistance mechanisms to PTC-targeting antibiotics, providing a framework for understanding potential cross-resistance patterns with this compound.

Executive Summary

This compound, by virtue of its presumed action on the ribosomal PTC, is likely to exhibit cross-resistance with other antibiotics that bind to this site. The primary drivers of this cross-resistance are target site modifications, specifically mutations in the 23S rRNA and enzymatic modifications by methyltransferases encoded by genes such as erm and cfr. This guide details the experimental data on cross-resistance among macrolides, lincosamides, streptogramins, pleuromutilins, and oxazolidinones, offering insights into the potential resistance landscape for this compound.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MICs of various PTC-targeting antibiotics against bacterial strains with defined resistance mechanisms. This data is crucial for predicting the potential efficacy of this compound against strains resistant to other antibiotics in this class.

Table 1: Cross-Resistance in Staphylococcus aureus with Defined Resistance Mechanisms

AntibioticWild-Type (μg/mL)ermC (MLSB Phenotype) (μg/mL)cfr (PhLOPSA Phenotype) (μg/mL)G2576U in 23S rRNA (μg/mL)
Erythromycin (B1671065)0.25 - 0.5>1280.5 - 11 - 2
Clindamycin (B1669177)0.06 - 0.12>12816 - 644 - 8
Quinupristin/Dalfopristin0.25 - 0.51 - 2>80.5 - 1
Linezolid1 - 21 - 28 - 3216 - 64
Tiamulin0.12 - 0.250.12 - 0.258 - 164 - 8

Data compiled from multiple sources.

Table 2: Cross-Resistance in Streptococcus pneumoniae with Defined 23S rRNA Mutations

AntibioticWild-Type (μg/mL)A2058G Mutation (μg/mL)A2059G Mutation (μg/mL)C2611T Mutation (μg/mL)
Erythromycin0.015 - 0.03>25616 - 6416 - 32
Clindamycin0.015 - 0.03>2564 - 160.03 - 0.06
Telithromycin0.015 - 0.031 - 40.06 - 0.120.03 - 0.06
Azithromycin0.03 - 0.06>25632 - 12832 - 64

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-resistance studies are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using MHB as the diluent to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion D-Test for Inducible Clindamycin Resistance

This test is used to identify inducible resistance to clindamycin in staphylococci and streptococci that appear resistant to erythromycin but susceptible to clindamycin in standard tests.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Placement:

    • Aseptically place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface.

    • The distance between the edges of the two disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus pneumoniae.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-18 hours for staphylococci and 20-24 hours in 5% CO₂ for streptococci.

  • Interpretation of Results:

    • Positive D-test: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.

    • Negative D-test: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

experimental_workflow cluster_mic MIC Determination Workflow cluster_dtest D-Test Workflow prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum_mic Dilute to 5x10^5 CFU/mL prep_inoculum_mic->dilute_inoculum_mic inoculate_plate Inoculate Microtiter Plate dilute_inoculum_mic->inoculate_plate prep_antibiotics Prepare Serial Antibiotic Dilutions prep_antibiotics->inoculate_plate incubate_mic Incubate 16-20h at 37°C inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_inoculum_dtest Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Mueller-Hinton Agar prep_inoculum_dtest->streak_plate place_disks Place Erythromycin & Clindamycin Disks streak_plate->place_disks incubate_dtest Incubate 16-24h place_disks->incubate_dtest read_dtest Observe for 'D' Zone incubate_dtest->read_dtest

Caption: Workflow for MIC determination and D-Test.

resistance_pathway cluster_ribosome Bacterial Ribosome (50S Subunit) This compound This compound (presumed) PTC Peptidyl Transferase Center (PTC) (23S rRNA) This compound->PTC Inhibit Protein Synthesis Macrolides Macrolides Macrolides->PTC Lincosamides Lincosamides Lincosamides->PTC Streptogramins Streptogramins Streptogramins->PTC Others Pleuromutilins, Oxazolidinones Others->PTC Target_Mutation Target Site Mutation (e.g., A2058G, G2576U) Target_Mutation->PTC Alter Binding Site Target_Modification Target Site Modification Target_Modification->PTC Erm erm Methyltransferases (MLS B Resistance) Erm->Target_Modification Methylates A2058 Cfr cfr Methyltransferase (PhLOPS A Resistance) Cfr->Target_Modification Methylates A2503

Caption: Mechanism of action and cross-resistance.

A Researcher's Guide to Comparative Cytotoxicity Analysis: Bamicetin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative analysis of the cytotoxic effects of Bamicetin and its structural analogues, such as Amicetin and Plicacetin. Due to the limited availability of directly comparative public data, this document focuses on establishing a robust experimental and analytical workflow. By following these guidelines, researchers can generate high-quality, comparable data to evaluate the therapeutic potential of these nucleoside antibiotics.

Introduction to this compound and its Analogues

This compound, Amicetin, and Plicacetin belong to the nucleoside antibiotic family and are known to inhibit protein synthesis, a crucial process for cell viability. This mechanism of action makes them potential candidates for anticancer therapies. Understanding the comparative cytotoxicity of these analogues is essential for identifying the most potent and selective compounds for further drug development. This guide outlines the necessary experimental protocols and data presentation strategies to achieve this.

Comparative Cytotoxicity Data

To facilitate a direct comparison of the cytotoxic potency of this compound and its analogues, all quantitative data should be summarized in a clear and structured tabular format. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison. Researchers should aim to determine the IC50 values for each compound across a panel of relevant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analogues against various Cancer Cell Lines

CompoundCell Line 1 (e.g., MCF-7) IC50 (µM)Cell Line 2 (e.g., HeLa) IC50 (µM)Cell Line 3 (e.g., A549) IC50 (µM)
This compoundData to be generatedData to be generatedData to be generated
AmicetinData to be generatedData to be generatedData to be generated
PlicacetinData to be generatedData to be generatedData to be generated
Positive Control (e.g., Doxorubicin)Experimental ValueExperimental ValueExperimental Value

IC50 values should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reproducible and comparable cytotoxicity data. The following are standard protocols for two widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound, Amicetin, Plicacetin, and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and its analogues

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold TCA (10% w/v final concentration) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualization of Methodologies and Pathways

Visual diagrams are essential for clearly communicating experimental workflows and the underlying biological mechanisms.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its analogues.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Step MTT/SRB Addition & Incubation Incubation->Assay_Step Measurement Absorbance Measurement Assay_Step->Measurement Data_Processing Data Processing (% Viability) Measurement->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathways

This compound and its analogues, as protein synthesis inhibitors, are expected to induce apoptosis (programmed cell death) in cancer cells. The following diagrams illustrate the two major apoptotic signaling pathways that could be investigated.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress, such as that caused by the inhibition of protein synthesis.

Intrinsic_Apoptosis This compound This compound & Analogues Protein_Synth_Inhibition Protein Synthesis Inhibition This compound->Protein_Synth_Inhibition Cellular_Stress Cellular Stress Protein_Synth_Inhibition->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by external signals, but can also be influenced by intracellular stress.

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Bid_Cleavage Bid Cleavage (tBid) Caspase_8->Bid_Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrial_Pathway -> Intrinsic Pathway Bid_Cleavage->Mitochondrial_Pathway

Caption: The extrinsic pathway of apoptosis.

Conclusion

This guide provides a standardized approach for the comparative cytotoxic evaluation of this compound and its analogues. By adhering to these detailed protocols and data presentation formats, researchers can generate robust and comparable data. This will be instrumental in elucidating the structure-activity relationships within this class of compounds and identifying promising candidates for further preclinical and clinical development in the field of oncology. Future studies should also aim to investigate the specific molecular targets and signaling pathways modulated by each analogue to gain a deeper understanding of their mechanisms of action.

Lack of In Vivo Efficacy Data for Bamicetin in Animal Models of Infection Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a nucleoside antibiotic with known in vitro activity, a thorough review of published scientific literature reveals a significant gap in the availability of data regarding the in vivo efficacy of Bamicetin in animal models of infection. Amicetin, and its analogue this compound, have been identified as inhibitors of protein biosynthesis with activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[1] However, preclinical validation in animal infection models, a critical step in drug development, remains largely undocumented for this compound.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential in vivo efficacy of this compound. In the absence of specific experimental data for this compound, this document will detail a generalized experimental protocol and the necessary data presentation required for such a study, based on established methodologies for antibiotic evaluation in animal models.

In Vitro Antibacterial Spectrum of Amicetin Analogues

Amicetin and its analogues, including this compound, are known to be produced by various Streptomyces species.[1] Their mechanism of action involves the inhibition of peptidyl transferase, thereby blocking protein biosynthesis.[1] In vitro studies have demonstrated that Amicetin exhibits activity against both Gram-negative and Gram-positive bacteria.[1] Notably, its activity against Mycobacterium tuberculosis has been highlighted.[1] this compound is structurally similar to Amicetin, suggesting a comparable mode of action and antibacterial spectrum. However, without specific minimum inhibitory concentration (MIC) data from standardized in vitro assays for this compound against a panel of clinically relevant pathogens, a precise comparison with other antibiotics is not feasible.

Hypothetical Framework for In Vivo Efficacy Evaluation of this compound

To address the current data gap, a well-designed in vivo study is necessary. The following sections outline a comprehensive, albeit hypothetical, experimental protocol to assess the efficacy of this compound in a murine model of bacterial infection.

Experimental Protocol: Murine Systemic Infection Model

A systemic infection model in mice is a standard preclinical tool to evaluate the efficacy of new antimicrobial agents. This model allows for the assessment of an antibiotic's ability to reduce bacterial burden in various organs and improve survival rates.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Bacterial Strain and Inoculum Preparation:

  • Organism: A clinically relevant bacterial strain, for example, a methicillin-resistant Staphylococcus aureus (MRSA) strain with a known MIC for this compound (determined through prior in vitro testing).

  • Preparation: The bacterial strain will be grown in an appropriate broth medium to mid-logarithmic phase. The culture will then be centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. The exact inoculum size should be determined in preliminary studies to establish an infection that is lethal in untreated animals within a specific timeframe (e.g., 48-72 hours).

3. Experimental Groups:

  • Group 1 (Vehicle Control): Infected and treated with the vehicle used to dissolve this compound.

  • Group 2 (this compound Treatment - Low Dose): Infected and treated with a low dose of this compound.

  • Group 3 (this compound Treatment - High Dose): Infected and treated with a high dose of this compound.

  • Group 4 (Comparator Antibiotic): Infected and treated with a clinically relevant antibiotic for the chosen pathogen (e.g., vancomycin (B549263) for MRSA).

  • Group 5 (Uninfected Control): Sham-infected with PBS and treated with the vehicle.

4. Infection and Treatment Protocol:

  • Infection: Mice will be infected via intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).

  • Treatment: Treatment will be initiated at a specified time post-infection (e.g., 2 hours). This compound and the comparator antibiotic will be administered via a relevant route, such as intravenous (IV) or subcutaneous (SC), at predetermined dosing intervals (e.g., every 12 hours) for a specified duration (e.g., 3 days). Doses will be based on preliminary pharmacokinetic and tolerability studies.

5. Efficacy Endpoints:

  • Survival: Animals will be monitored for survival over a period of 7-14 days.

  • Bacterial Burden: At 24 hours post-treatment initiation, a subset of animals from each group will be euthanized. Spleen, liver, and kidneys will be aseptically harvested, homogenized, and serially diluted for CFU enumeration on appropriate agar (B569324) plates.

  • Inflammatory Markers: Blood samples can be collected at the time of euthanasia to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Data Presentation: Summarizing Efficacy Metrics

Quantitative data from such a study should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Efficacy of this compound in a Murine Systemic Infection Model

Treatment GroupDose and RouteSurvival Rate (%)Spleen Bacterial Load (log10 CFU/g)Liver Bacterial Load (log10 CFU/g)Kidney Bacterial Load (log10 CFU/g)
Vehicle Control-07.5 ± 0.56.8 ± 0.47.1 ± 0.6
This compoundLow Dose (e.g., 10 mg/kg, IV)405.2 ± 0.74.9 ± 0.65.5 ± 0.8
This compoundHigh Dose (e.g., 50 mg/kg, IV)803.1 ± 0.52.8 ± 0.43.4 ± 0.6
Comparator (e.g., Vancomycin)20 mg/kg, IV902.5 ± 0.42.2 ± 0.32.8 ± 0.5

Data are presented as mean ± standard deviation. Statistical significance would be determined using appropriate tests (e.g., Log-rank test for survival, ANOVA or Kruskal-Wallis for bacterial loads).

Visualizing the Experimental Workflow and Underlying Logic

To further clarify the experimental design and the relationships between different stages of the research, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_evaluation Efficacy Evaluation Phase cluster_analysis Data Analysis & Conclusion Animal_Acclimatization Animal Acclimatization (BALB/c mice) Infection Systemic Infection (Intraperitoneal Injection) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture (e.g., MRSA) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Treatment Administration (this compound, Comparator, Vehicle) Grouping->Treatment Survival_Monitoring Survival Monitoring (7-14 days) Treatment->Survival_Monitoring Bacterial_Burden Bacterial Burden Assessment (24h post-treatment) Treatment->Bacterial_Burden Inflammatory_Response Inflammatory Marker Analysis Treatment->Inflammatory_Response Data_Analysis Statistical Analysis Survival_Monitoring->Data_Analysis Bacterial_Burden->Data_Analysis Inflammatory_Response->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing of this compound.

Signaling_Pathway This compound This compound Ribosome Bacterial Ribosome (Peptidyl Transferase Center) This compound->Ribosome Inhibits Reduced_Burden Reduced Bacterial Burden & Improved Survival This compound->Reduced_Burden Leads to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Prevents Infection_Progression Infection Progression in Host Bacterial_Growth->Infection_Progression Halts

Caption: Hypothesized mechanism of this compound's in vivo efficacy.

Conclusion

The development of new antibiotics is paramount in the face of rising antimicrobial resistance. While this compound has been identified as a potential antibacterial agent, the absence of in vivo efficacy data is a major hurdle for its further development. The experimental framework provided in this guide offers a clear and robust methodology for researchers to validate the efficacy of this compound in a preclinical animal model of infection. The generation of such data is essential for a comprehensive comparison with existing antibiotics and for making informed decisions about the potential clinical utility of this compound. Until such studies are conducted and their results published, any claims regarding the in vivo efficacy of this compound remain speculative.

References

Bamicetin: A Potential New Player in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), researchers are in a constant search for novel compounds to combat the rise of drug-resistant strains. A promising candidate that has emerged from natural sources is Bamicetin, a secondary metabolite derived from Actinobacteria. This guide provides a comparative overview of this compound's anti-tuberculosis activity against standard TB drugs, based on available preclinical data.

In Vitro Efficacy: A Head-to-Head Comparison

The primary measure of a drug's effectiveness against bacteria in a laboratory setting is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Recent studies have identified this compound's potent activity against Mycobacterium tuberculosis.

CompoundMIC (µM)
This compound 26.46
IsoniazidData not available for direct comparison
RifampicinData not available for direct comparison
EthambutolData not available for direct comparison
PyrazinamideData not available for direct comparison

Note: The MIC value for this compound is based on a recent review of secondary metabolites from Actinobacteria.[1] Direct comparative MIC values for standard first-line anti-tuberculosis drugs from the same study are not yet publicly available. The table will be updated as more data becomes accessible.

Experimental Protocols

To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. The following outlines the standard methodologies used to determine the in vitro and in vivo efficacy of anti-tuberculosis compounds.

In Vitro MIC Determination

The MIC of this compound against Mycobacterium tuberculosis was determined using a broth microdilution method. This standard assay involves the following key steps:

In Vitro MIC Determination Workflow
In Vivo Efficacy in Animal Models

Preclinical evaluation in animal models is a critical step in drug development. The murine model of tuberculosis is a commonly used system to assess the in vivo efficacy of new drug candidates.

In Vivo Efficacy Assessment in Murine Model

Currently, specific in vivo efficacy data for this compound in animal models of tuberculosis has not been reported in the available scientific literature.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its anti-tuberculosis effect is currently under investigation. Understanding the molecular target and the signaling pathways affected by a new drug is crucial for its development and for predicting potential resistance mechanisms.

Standard anti-tuberculosis drugs have well-defined mechanisms of action:

  • Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thus blocking RNA synthesis.

  • Ethambutol: Interferes with the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

  • Pyrazinamide: Its exact mechanism is not fully understood, but it is thought to disrupt membrane transport and energy metabolism.

Future research will need to elucidate whether this compound acts on one of these known pathways or possesses a novel mechanism of action.

Known and Potential Targets of Anti-Tuberculosis Drugs

Conclusion and Future Directions

The initial in vitro data for this compound is promising, suggesting it possesses potent anti-mycobacterial properties. However, a comprehensive evaluation of its efficacy compared to standard-of-care drugs is contingent on the public availability of more detailed studies. Future research should focus on:

  • Direct comparative studies: Publishing the MIC values of this compound alongside standard TB drugs under the same experimental conditions.

  • In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of tuberculosis to determine its therapeutic potential in a living organism.

  • Mechanism of action studies: Identifying the molecular target and elucidating the signaling pathways affected by this compound to understand its mode of action and anticipate potential resistance mechanisms.

The development of new anti-tuberculosis drugs is a critical global health priority. This compound represents a promising lead compound that warrants further investigation to determine its potential role in future TB treatment regimens.

References

Unraveling the Structure-Activity Relationship of Bamicetin Analogues: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bamicetin (B14161304) and its analogues, a class of peptidyl nucleoside antibiotics that inhibit protein synthesis. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective antimicrobial agents.

This compound, along with its close analogues amicetin (B1664860), plicacetin (B1665354), and norplicacetin, belongs to a family of natural products that potently inhibit bacterial protein synthesis. Their mechanism of action involves targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a crucial site for peptide bond formation.[1][2] Subtle variations in their chemical structures can lead to significant differences in their antimicrobial potency and spectrum.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its key analogues has been evaluated against a range of bacterial pathogens. The following table summarizes their in vitro activities, primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

CompoundStructureTest OrganismMIC (µg/mL)Reference
This compound Mycobacterium avium4.0[3]
Mycobacterium intracellulare16[3]
Amicetin Mycobacterium avium4.0[3]
Mycobacterium intracellulare16
Plicacetin Mycobacterium avium4.0
Mycobacterium intracellulare16
Methicillin-resistant Staphylococcus aureus (MRSA)3.8
Vancomycin-resistant Enterococcus (VRE)15.6
Bacillus subtilis3.8

Core Structural Features and Their Influence on Activity

The core structure of this compound and its analogues consists of a disaccharide moiety linked to a cytosine base, which is further acylated with a p-aminobenzoic acid (PABA) residue. The key structural variations among these analogues occur at the terminal amino acid attached to the PABA moiety.

A study on the biosynthesis of amicetin revealed the key enzymatic steps responsible for the structural diversification of these analogues. The inactivation of the gene amiR, which encodes an acyl-CoA-acyl carrier protein transacylase, resulted in the production of plicacetin and norplicacetin, indicating that this enzyme is responsible for the attachment of the terminal α-methylserine moiety found in amicetin.

The structural differences between amicetin, this compound, plicacetin, and norplicacetin are as follows:

  • Amicetin: Possesses an α-methylserine group.

  • This compound: Features a β-methylserine group.

  • Plicacetin: Lacks the α-methyl group on the serine residue.

  • Norplicacetin: Lacks the entire serine moiety, having only the PABA group.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

This compound and its analogues exert their antibacterial effect by inhibiting protein synthesis. They bind to the peptidyl transferase center (PTC) of the bacterial ribosome, the site responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this critical site, these antibiotics interfere with the accommodation of aminoacyl-tRNAs and block the elongation of the polypeptide chain, ultimately leading to bacterial cell death.

The following diagram illustrates the general mechanism of protein synthesis and the inhibitory action of PTC-targeting antibiotics.

Protein_Synthesis_Inhibition cluster_ribosome Ribosome 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation (PTC) 30S 30S Subunit mRNA mRNA mRNA->30S binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->50S enters A-site tRNA_P Peptidyl-tRNA (P-site) tRNA_P->50S at P-site tRNA_P->Polypeptide PTC_Inhibitor This compound Analogue (PTC Inhibitor) PTC_Inhibitor->50S binds to PTC

Caption: Inhibition of protein synthesis by this compound analogues at the peptidyl transferase center (PTC).

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test compound (e.g., this compound analogue) in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions and the positive control well. Add 100 µL of sterile MHB to the negative control well.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Transcription/Translation (IVTT) Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Commercially available E. coli S30 extract system for coupled transcription/translation

  • Plasmid DNA encoding a reporter gene (e.g., luciferase)

  • Amino acid mixture

  • Test compound dilutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Thaw all components of the IVTT kit on ice.

  • Prepare a master mix containing the S30 extract, amino acid mixture, and other reaction components as per the manufacturer's instructions.

  • In separate microcentrifuge tubes or wells of a microplate, add the plasmid DNA template.

  • Add the desired concentration of the test compound (or vehicle control) to each reaction.

  • Initiate the reaction by adding the master mix to each tube/well.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the vehicle control.

The following diagram outlines the workflow for the in vitro transcription/translation assay.

IVTT_Workflow Start Start Prepare_Reagents Prepare IVTT Master Mix, Plasmid DNA, and Test Compounds Start->Prepare_Reagents Set_Up_Reactions Set up reactions in microplate: - Master Mix - Plasmid DNA - Test Compound/Vehicle Prepare_Reagents->Set_Up_Reactions Incubate Incubate at 37°C Set_Up_Reactions->Incubate Add_Substrate Add Reporter Substrate (e.g., Luciferin) Incubate->Add_Substrate Measure_Signal Measure Signal (e.g., Luminescence) Add_Substrate->Measure_Signal Analyze_Data Calculate % Inhibition Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro transcription/translation (IVTT) assay to screen for protein synthesis inhibitors.

Conclusion

The available data on this compound and its analogues provide a foundational understanding of their structure-activity relationships. While the core scaffold is essential for activity, modifications at the terminal amino acid position can influence the antimicrobial spectrum. The provided experimental protocols offer a starting point for researchers to conduct further comparative studies and explore the synthesis of novel analogues with improved therapeutic potential. Future research focusing on systematic modifications of the this compound scaffold will be crucial for elucidating a more detailed SAR and for the development of next-generation protein synthesis inhibitors.

References

Safety Operating Guide

Information on Bamicetin Unattainable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a substance identified as "Bamicetin" have not yielded any matching results in chemical databases or safety literature. Consequently, specific disposal procedures, quantitative data, and experimental protocols for this substance cannot be provided. The name may be misspelled, a brand name not widely indexed, or a novel substance for which information is not publicly available.

Without a Safety Data Sheet (SDS) or equivalent reliable source of information, it is impossible to outline safe and compliant disposal methods. Proper chemical disposal is dictated by the substance's specific physical, chemical, and toxicological properties, including its reactivity, toxicity, and environmental hazards.

General Guidance for Unidentified Chemical Waste

In the absence of specific information for "this compound," professionals in research, scientific, and drug development fields should adhere to the following established best practices for managing unidentified chemical waste, in close consultation with their institution's Environmental Health and Safety (EHS) department:

  • Do Not Dispose of Unknowns: Never attempt to dispose of an unknown chemical substance down the drain, in regular trash, or by mixing it with other chemical waste.[1]

  • Isolate and Label: Secure the container in a designated, well-ventilated waste accumulation area. Label the container clearly as "Unknown Waste" and include any information that might help in its identification (e.g., the process that generated it).

  • Consult Institutional EHS: Contact your organization's EHS or a qualified chemical waste disposal vendor. They are equipped to handle and characterize unknown substances for proper disposal in accordance with local, regional, and national regulations.[1]

  • Review General Disposal Protocols: Familiarize yourself with general chemical waste guidelines provided by regulatory bodies and your institution. These often include procedures for neutralizing acids and bases or managing specific categories of chemical waste.[2][3]

Visualizing the Unidentified Waste Disposal Process

The following diagram illustrates a generalized workflow for handling a chemical for which specific disposal procedures are not immediately available.

cluster_0 Initial Assessment cluster_1 Information Found cluster_2 Information Not Found start Chemical for Disposal: This compound check_sds Attempt to Locate Safety Data Sheet (SDS) start->check_sds follow_sds Follow Disposal Instructions in Section 13 of SDS check_sds->follow_sds SDS Found treat_as_unknown Treat as Unknown Hazardous Waste check_sds->treat_as_unknown SDS Not Found end Proper Disposal follow_sds->end contact_ehs Contact Environmental Health & Safety (EHS) Office treat_as_unknown->contact_ehs provide_info Provide All Available Information to EHS for Characterization and Disposal contact_ehs->provide_info provide_info->end

References

Personal protective equipment for handling Bamicetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Bamicetin" was found. The following guidance is based on best practices for handling potentially hazardous chemical powders and information from safety data sheets for analogous compounds. Researchers must consult the specific SDS for any chemical they are using and perform a risk assessment before beginning any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The following equipment should be used at all times.

PPE ComponentSpecificationPurpose
Hand Protection Double-layered nitrile glovesPrevents skin contact. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from dust particles and splashes.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling powders outside of a containment hood to prevent inhalation of fine particles.

Engineering Controls

  • Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory. A chemical spill kit appropriate for solid reagents should also be available.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is critical for safety. All work should be conducted in a designated area.

Donning PPE:

  • Put on the laboratory coat.

  • Put on the inner pair of nitrile gloves.

  • Put on the outer pair of nitrile gloves.

  • Put on eye protection.

  • If required, put on a respirator.

Handling:

  • When weighing, use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • Handle the compound carefully to avoid creating dust.

Post-Handling:

  • Wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol).

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Dispose of all single-use PPE as contaminated waste.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Designated Area Designated Area Assemble PPE Assemble PPE Designated Area->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a small spill, follow these steps:

  • Alert others in the vicinity.

  • Ensure you are wearing full PPE.

  • Cover the spill with an absorbent material from the chemical spill kit.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed waste container.

  • Decontaminate the spill area.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste, including empty containers, used PPE, and spill clean-up materials, separately from regular laboratory trash.[1]

  • Labeling: Store the waste in a clearly labeled, sealed container marked "Hazardous Chemical Waste: this compound".[1]

  • Disposal: Dispose of the waste according to your institution's and local regulations.

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Always have the Safety Data Sheet available when seeking medical attention.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。